N-(Azido-PEG2)-N-Biotin-PEG3-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N6O9S/c26-30-27-6-10-37-14-15-38-11-7-31(8-12-39-16-18-40-17-13-36-9-5-23(33)34)22(32)4-2-1-3-21-24-20(19-41-21)28-25(35)29-24/h20-21,24H,1-19H2,(H,33,34)(H2,28,29,35)/t20-,21-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNKRLXUFZIVFG-PQNGQFLHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N6O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Azido-PEG2)-N-Biotin-PEG3-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Azido-PEG2)-N-Biotin-PEG3-acid is a versatile heterobifunctional linker that has emerged as a critical tool in modern biochemical and pharmaceutical research. Its unique architecture, featuring a terminal azide (B81097) group, a biotin (B1667282) moiety, and a carboxylic acid, all connected by polyethylene (B3416737) glycol (PEG) spacers, enables the precise and efficient conjugation of diverse molecular entities. This guide provides a comprehensive overview of the physicochemical properties, applications, and experimental considerations for utilizing this linker, with a particular focus on its role in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for bioconjugation and the assessment of PROTAC-mediated protein degradation are presented, alongside visual workflows to facilitate experimental design.
Introduction
The targeted manipulation of biological systems at the molecular level is a cornerstone of modern drug discovery and chemical biology. Bifunctional linkers are indispensable reagents in this endeavor, facilitating the covalent connection of two different molecules to create novel conjugates with desired functionalities. This compound is a sophisticated example of such a linker, offering a trifecta of functionalities for advanced bioconjugation strategies.
The azide group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the highly specific and efficient ligation to alkyne-modified molecules.[1] The carboxylic acid provides a reactive site for standard amide bond formation with primary amines, a common functional group in proteins and other biomolecules.[2] The inclusion of a biotin moiety allows for the strong and specific interaction with avidin (B1170675) and streptavidin, enabling applications in affinity purification, detection, and immobilization.[3] The PEG spacers enhance the aqueous solubility and reduce the immunogenicity of the resulting conjugates.[4]
A particularly impactful application of such linkers is in the synthesis of PROTACs. These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5] A PROTAC typically consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's composition and length are critical for the formation of a productive ternary complex (target protein-PROTAC-E3 ligase) and subsequent target ubiquitination and degradation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| Chemical Formula | C25H44N6O9S | [6] |
| Molecular Weight | 604.7 g/mol | [6] |
| CAS Number | 2112731-59-4 | [6] |
| Appearance | White to off-white solid or oil | - |
| Purity | Typically >95% or >96% | [6] |
| Solubility | Soluble in DMSO, DMF, and water | [3] |
Applications in Bioconjugation and Drug Discovery
The unique trifunctional nature of this compound lends itself to a variety of applications in research and development:
-
PROTAC Synthesis: As a central component of this guide, the linker can be used to connect a target protein ligand to an E3 ligase ligand. The azide and carboxylic acid functionalities allow for flexible and modular assembly of PROTAC libraries with varying linker lengths and attachment points.[1]
-
Affinity-Based Probes: The biotin moiety can be used to create probes for identifying and isolating binding partners of a molecule of interest. For instance, a small molecule inhibitor functionalized with this linker can be used to pull down its target protein from a complex biological sample.
-
Drug Delivery and Targeting: The linker can be used to conjugate drugs to targeting moieties such as antibodies or peptides, enhancing their delivery to specific cells or tissues. The biotin can then be used for detection or secondary targeting strategies.
-
Surface Immobilization: Biomolecules functionalized with this linker can be immobilized on streptavidin-coated surfaces for use in biosensors, diagnostic assays, and high-throughput screening.
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a two-step conjugation process. The following diagram illustrates a general workflow where the carboxylic acid is first coupled to an amine-containing E3 ligase ligand, followed by a click chemistry reaction with an alkyne-functionalized target protein ligand.
Protocol: Amide Coupling of the Linker to an E3 Ligase Ligand
This protocol describes the activation of the carboxylic acid on this compound and its subsequent reaction with an amine-containing E3 ligase ligand (e.g., pomalidomide, thalidomide (B1683933) derivatives).
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
LC-MS for reaction monitoring
-
Ethyl acetate (B1210297)
-
5% Lithium chloride (LiCl) solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Flash column chromatography system
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography to obtain the azide-linker-E3 ligase ligand conjugate.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized intermediate from the previous step and an alkyne-modified target protein ligand.
Materials:
-
Azide-linker-E3 ligase ligand conjugate (from section 4.1.1)
-
Alkyne-functionalized target protein ligand
-
Solvent (e.g., a mixture of t-BuOH/H2O or DMF)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stir plate and stir bar
-
LC-MS for reaction monitoring
-
Preparative HPLC system
Procedure:
-
Dissolve the azide-linker-E3 ligase ligand conjugate (1.0 equivalent) and the alkyne-functionalized target protein ligand (1.0-1.2 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 0.2-0.5 equivalents) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (e.g., 0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the crude reaction mixture can be filtered and directly purified by preparative reverse-phase HPLC to yield the final PROTAC molecule.
Workflow for Assessing PROTAC-Mediated Protein Degradation
Once the PROTAC has been synthesized and purified, its biological activity must be assessed. A common method to quantify the degradation of the target protein is by Western blotting.
Protocol: Western Blot Analysis of Target Protein Degradation
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control for a specified period (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the primary antibody for the loading control and repeat the secondary antibody incubation and washing steps.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, dose-response curves can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]
Signaling Pathway Analysis: A Hypothetical Case Study
PROTACs are powerful tools for dissecting signaling pathways by observing the downstream consequences of target protein removal. For instance, a PROTAC targeting a key kinase in a cancer-related pathway can be used to study the effects of its long-term depletion, which may differ from the effects of transient inhibition by a small molecule inhibitor.
The following diagram illustrates a hypothetical signaling pathway where a PROTAC is used to degrade a target protein (e.g., a receptor tyrosine kinase, RTK), leading to the inhibition of downstream signaling.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined structure and multiple functionalities provide a robust platform for the synthesis of complex bioconjugates and advanced therapeutic modalities like PROTACs. The detailed protocols and workflows presented in this guide are intended to equip scientists and drug development professionals with the necessary knowledge to effectively incorporate this valuable linker into their research and discovery pipelines, ultimately accelerating the development of novel diagnostics and therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]
- 3. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Investigating protein degradability through site-specific ubiquitin ligase recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
N-(Azido-PEG2)-N-Biotin-PEG3-acid molecular properties
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the core molecular properties, experimental protocols, and a typical workflow for the utilization of N-(Azido-PEG2)-N-Biotin-PEG3-acid, a heterobifunctional linker essential for bioconjugation and drug development applications.
Core Molecular Properties
This compound is a versatile molecule that incorporates three key functional components: a terminal azide (B81097) group, a biotin (B1667282) moiety, and a carboxylic acid. These are connected by polyethylene (B3416737) glycol (PEG) spacers, which enhance solubility and reduce steric hindrance. The azide group facilitates covalent linkage to alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry.[1][2] The carboxylic acid can be activated to react with primary amines, and the biotin serves as a high-affinity tag for purification or detection using streptavidin or avidin.
Table 1: Molecular Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C25H44N6O9S | [3] |
| Molecular Weight | 604.7 g/mol | [3] |
| CAS Number | 2112731-59-4 | [3] |
| Purity | >96% | [3] |
| Solubility | Water, DMSO, DCM, DMF | [4] |
| Storage Conditions | -20°C, desiccated | [4] |
Experimental Protocols
The utility of this compound lies in its ability to participate in sequential or orthogonal conjugation reactions. Below are detailed representative protocols for the activation of the carboxylic acid and the subsequent click chemistry reaction of the azide group.
Protocol 1: Amine Conjugation via EDC/NHS Chemistry
This protocol details the conjugation of the carboxylic acid moiety of the linker to a primary amine-containing molecule, such as a protein or peptide.
Materials:
-
This compound
-
Protein or other amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate this compound, EDC, and NHS to room temperature. Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF.
-
Activation of Carboxylic Acid:
-
Conjugation to Amine-Containing Molecule:
-
Quenching: Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized molecule from Protocol 1 and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS or other suitable buffer, pH 7-8
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide-functionalized molecule, alkyne-containing molecule, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., water or DMSO).
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized molecule and a 1.5-5 fold molar excess of the alkyne-containing molecule in the Reaction Buffer.
-
Add THPTA to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.[9][10]
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: The resulting biotinylated conjugate can be purified using various chromatographic techniques. For biotin-tagged molecules, affinity purification is highly effective (see Protocol 3).
Protocol 3: Affinity Purification of Biotinylated Molecules
This protocol outlines the purification of the biotinylated conjugate using streptavidin-functionalized resin.
Materials:
-
Biotinylated conjugate from Protocol 2
-
Streptavidin agarose (B213101) or magnetic beads
-
Binding/Wash Buffer: PBS, pH 7.4
-
Elution Buffer: High concentration of free biotin (e.g., 2-8 mM) in PBS or denaturing conditions (e.g., 0.1 M glycine, pH 2.8). Note: Due to the strong biotin-streptavidin interaction, elution can be challenging under non-denaturing conditions.[11]
Procedure:
-
Resin Equilibration: Wash the streptavidin resin with Binding/Wash Buffer according to the manufacturer's instructions.
-
Binding:
-
Add the reaction mixture containing the biotinylated conjugate to the equilibrated resin.
-
Incubate for 30-60 minutes at room temperature with gentle mixing to allow the biotinylated molecule to bind to the streptavidin.
-
-
Washing:
-
Pellet the resin by centrifugation or using a magnetic stand.
-
Remove the supernatant and wash the resin 3-5 times with Binding/Wash Buffer to remove non-biotinylated molecules and reaction components.
-
-
Elution:
-
Add the Elution Buffer to the resin and incubate for 5-15 minutes at room temperature.
-
Pellet the resin and collect the supernatant containing the purified biotinylated molecule. Repeat the elution step if necessary.
-
-
Buffer Exchange: If a harsh elution buffer was used, perform a buffer exchange into a suitable storage buffer using a desalting column.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the two-step conjugation and subsequent purification of a target protein using this compound.
Caption: Workflow for two-step protein conjugation and purification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound-西安齐岳生物 [0qy.com]
- 5. benchchem.com [benchchem.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
Technical Guide: Synthesis of N-(Azido-PEG2)-N-Biotin-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a plausible and robust synthetic pathway for N-(Azido-PEG2)-N-Biotin-PEG3-acid, a heterobifunctional linker molecule of significant interest in bioconjugation and drug delivery. This guide provides a step-by-step synthesis, including detailed experimental protocols for each key reaction, and presents quantitative data in structured tables for clarity. The logical workflow of the synthesis is also visualized using a Graphviz diagram.
Overview and Retrosynthetic Analysis
This compound is a branched polyethylene (B3416737) glycol (PEG) derivative featuring three distinct functional arms emanating from a central tertiary amine. These functionalities are:
-
An azide group on a diethylene glycol (PEG2) spacer, enabling "click chemistry" conjugation to alkyne-modified molecules.
-
A biotin (B1667282) moiety , providing strong and specific binding to avidin (B1170675) and streptavidin for purification or detection.
-
A carboxylic acid on a triethylene glycol (PEG3) spacer, which can be activated for conjugation to primary amines.
The synthesis strategy hinges on a convergent approach, building upon a central amine which is sequentially functionalized. A plausible retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis is proposed to proceed in four main stages:
-
Protection of the starting material: The carboxylic acid of an amino-PEG3-acid is protected as a tert-butyl ester.
-
Introduction of the azido-PEG2 arm: The protected amino-PEG3-acid undergoes reductive amination with an azido-PEG2-aldehyde.
-
Introduction of the biotin arm: The resulting secondary amine is acylated with a biotin-NHS ester.
-
Deprotection: The tert-butyl ester is removed under acidic conditions to yield the final product.
The overall synthetic scheme is illustrated below:
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis.
Step 1: Synthesis of Amino-PEG3-tert-butyl ester
Protocol:
-
To a solution of Amino-PEG3-acid (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL/g), add tert-butanol (B103910) (5.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Parameter | Value/Condition |
| Reactants | Amino-PEG3-acid, tert-butanol, Sulfuric acid |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to Room Temperature |
| Work-up | Aqueous bicarbonate quench, extraction |
| Purification | Silica gel column chromatography |
| Typical Yield | 85-95% |
Step 2: Synthesis of Azido-PEG2-NH-PEG3-COOtBu
Protocol:
-
Dissolve Amino-PEG3-tert-butyl ester (1.0 eq) and Azido-PEG2-aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (B1671644) (DCE, 15 mL/g).
-
Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
| Parameter | Value/Condition |
| Reactants | Amino-PEG3-tert-butyl ester, Azido-PEG2-aldehyde, NaBH(OAc)₃ |
| Solvent | 1,2-Dichloroethane (DCE) |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
| Work-up | Aqueous bicarbonate quench, extraction |
| Purification | Silica gel column chromatography |
| Typical Yield | 70-85% |
Step 3: Synthesis of N-(Azido-PEG2)-N-(Biotin)-PEG3-COOtBu
Protocol:
-
Dissolve the secondary amine from Step 2 (1.0 eq) in anhydrous DCM (20 mL/g).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Add a solution of Biotin-NHS ester (1.1 eq) in anhydrous DCM dropwise over 10 minutes.
-
Stir the reaction at room temperature for 12-18 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 0.1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
| Parameter | Value/Condition |
| Reactants | Azido-PEG2-NH-PEG3-COOtBu, Biotin-NHS ester, DIPEA |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 12-18 hours |
| Temperature | Room Temperature |
| Work-up | Acid/base washes, extraction |
| Purification | Silica gel column chromatography |
| Typical Yield | 60-80% |
Step 4: Synthesis of this compound (Final Product)
Protocol:
-
Dissolve the protected intermediate from Step 3 (1.0 eq) in a mixture of DCM and trifluoroacetic acid (TFA) (1:1 v/v, 10 mL/g).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate the residue with toluene (B28343) (3 x 10 mL) to ensure complete removal of TFA.
-
The resulting crude product can be purified by preparative reverse-phase HPLC to yield the final product as a TFA salt.
| Parameter | Value/Condition |
| Reactants | N-(Azido-PEG2)-N-(Biotin)-PEG3-COOtBu, TFA |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Work-up | Co-evaporation with toluene |
| Purification | Preparative RP-HPLC |
| Typical Yield | >90% |
Quantitative Data Summary
The following table summarizes the expected molecular weights and typical purities for the key compounds in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (%) |
| Amino-PEG3-acid | C₇H₁₅NO₅ | 193.20 | >95 |
| Amino-PEG3-tert-butyl ester | C₁₁H₂₃NO₅ | 249.30 | >95 |
| Azido-PEG2-NH-PEG3-COOtBu | C₁₇H₃₄N₄O₇ | 406.48 | >95 |
| N-(Azido-PEG2)-N-(Biotin)-PEG3-COOtBu | C₃₁H₅₅N₅O₉S | 689.86 | >95 |
| This compound | C₂₇H₄₇N₅O₉S | 633.76 | >95 (after HPLC) |
Conclusion
This technical guide provides a comprehensive and detailed pathway for the synthesis of this compound. The proposed four-step synthesis is based on established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. The provided experimental protocols and quantitative data serve as a valuable resource for the practical implementation of this synthesis. The modular nature of this synthetic route also allows for the potential substitution of the PEG chains with different lengths to tailor the properties of the final linker molecule for specific applications in drug development and bioconjugation.
An In-depth Technical Guide to Bifunctional Azide-Biotin Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bifunctional azide-biotin crosslinkers, their core properties, and their applications in modern biological research. We will delve into the fundamental principles of their function, provide detailed experimental protocols, and present quantitative data to aid in the selection and use of these powerful research tools.
Core Concepts: The Power of Bioorthogonal Chemistry
Bifunctional azide-biotin crosslinkers are reagents that possess two key functional groups: an azide (B81097) (-N3) and a biotin (B1667282) molecule, connected by a spacer arm.[1] The azide group serves as a "bioorthogonal" handle, meaning it is chemically inert within biological systems but can be specifically reacted with a complementary functional group, typically an alkyne, through a process known as "click chemistry".[2] The biotin moiety provides a high-affinity binding site for streptavidin or avidin, enabling efficient enrichment and detection of labeled molecules.[3]
The most common type of click chemistry employed with azide-biotin crosslinkers is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This reaction is highly specific, efficient, and can be performed in aqueous buffers under mild conditions, making it ideal for labeling biomolecules in complex biological samples like cell lysates.[6]
Quantitative Properties of Azide-Biotin Crosslinkers
The choice of an appropriate azide-biotin crosslinker depends on the specific application. Key parameters to consider include the length of the spacer arm, the overall molecular weight, and the presence of cleavable elements. The spacer arm length is crucial as it can influence the efficiency of streptavidin binding and reduce steric hindrance.[7]
Below is a summary of the properties of several commercially available azide-biotin crosslinkers:
| Crosslinker Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Key Features |
| Biotin-Azide | 356.4 | ~13.5 | Short, non-cleavable linker.[8] |
| Biotin-PEG2-Azide | 400.5 | ~20.9 | Polyethylene glycol (PEG) spacer increases solubility.[9] |
| Biotin-PEG3-Azide | 444.6 | ~24.3 | Longer PEG spacer for enhanced solubility and reduced steric hindrance.[10][11] |
| Biotin-PEG4-Azide | 488.6 | ~27.7 | Further extended PEG spacer.[7] |
| Disulfide Biotin Azide | Varies | Varies | Contains a disulfide bond cleavable by reducing agents.[12] |
| UV Cleavable Biotin-PEG2-Azide | 781.9 | Varies | Contains a photocleavable linker for release under UV light.[9] |
| DADPS Biotin Alkyne* | Varies | Varies | Acid-cleavable linker for mild elution conditions.[13][14] |
Note: DADPS Biotin Alkyne is an alkyne-functionalized crosslinker for reaction with azide-modified biomolecules, but the principle of the cleavable linker is relevant.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for labeling an alkyne-containing biomolecule with an azide-biotin crosslinker.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Azide-biotin crosslinker
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 100 mM in water)[4]
-
Copper-stabilizing ligand (e.g., THPTA or TBTA) solution (e.g., 200 mM in water)[4][15]
-
Reducing agent (e.g., sodium ascorbate) solution (e.g., 100 mM in water, freshly prepared)[4]
-
Reaction buffer (e.g., PBS)
-
DMSO or DMF for dissolving hydrophobic reagents
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of all reagents as listed above.[4]
-
Prepare Copper Catalyst Complex: In a microcentrifuge tube, mix CuSO4 and the stabilizing ligand in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I) complex.[4]
-
Set up the Reaction: In a separate tube, combine the alkyne-modified biomolecule with the azide-biotin crosslinker in the desired molar ratio (typically a 4- to 10-fold molar excess of the crosslinker).[4]
-
Initiate the Reaction: Add the pre-formed Cu(I)/ligand complex to the biomolecule/crosslinker mixture.[4]
-
Add Reducing Agent: To initiate the click reaction, add the freshly prepared sodium ascorbate (B8700270) solution.[4]
-
Incubate: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[4]
-
Purification: Purify the biotinylated product to remove unreacted reagents using appropriate methods such as size-exclusion chromatography or dialysis.[4]
Enrichment of Biotinylated Proteins using Streptavidin Beads
This protocol outlines the steps for capturing and enriching biotinylated proteins from a complex mixture.
Materials:
-
Biotinylated protein sample
-
Streptavidin-conjugated agarose (B213101) or magnetic beads
-
Binding/Wash Buffer (e.g., RIPA buffer without SDS)
-
High Salt Wash Buffer (e.g., 1 M KCl)
-
High pH Wash Buffer (e.g., 0.1 M Na2CO3)
-
Urea Wash Buffer (e.g., 2 M Urea in 10 mM Tris-HCl, pH 8.0)
-
Final Wash Buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
Elution Buffer (for non-cleavable linkers, e.g., SDS-PAGE sample buffer; for cleavable linkers, see Section 3.3)
Procedure:
-
Equilibrate Beads: Wash the streptavidin beads twice with Binding/Wash Buffer.
-
Bind Biotinylated Proteins: Add the biotinylated protein sample to the equilibrated beads and incubate overnight at 4°C with gentle rotation.
-
Wash Beads: Pellet the beads and perform a series of washes to remove non-specifically bound proteins:
-
Wash twice with Binding/Wash Buffer.
-
Wash once with High Salt Wash Buffer.
-
Wash once with High pH Wash Buffer.
-
Wash once with Urea Wash Buffer.
-
Wash three times with Final Wash Buffer.
-
-
Elute Proteins: Elute the bound proteins from the beads. For non-cleavable linkers, this typically requires harsh conditions like boiling in SDS-PAGE sample buffer. For cleavable linkers, proceed to Section 3.3.
Cleavage of Linkers for Elution
For crosslinkers with cleavable spacer arms, elution can be performed under milder conditions, which is particularly advantageous for downstream applications like mass spectrometry.
| Linker Type | Cleavage Reagent | Typical Conditions | Reference |
| Disulfide | Dithiothreitol (DTT) or 2-Mercaptoethanol | 50 mM DTT or 10 mM 2-mercaptoethanol | [12] |
| Acid-Cleavable (DADPS) | Formic Acid | 10% Formic Acid for 30 minutes at room temperature | [13][14] |
| Photocleavable | UV Light | Irradiation at 365 nm | [9] |
Sample Preparation for Mass Spectrometry
This protocol provides a general workflow for preparing enriched proteins for analysis by mass spectrometry.
Materials:
-
Enriched protein sample on beads
-
Reduction buffer (e.g., with DTT or TCEP)
-
Alkylation buffer (e.g., with iodoacetamide)
-
Protease (e.g., trypsin)
-
Digestion buffer
-
Desalting columns (e.g., C18 StageTips)
-
Mass spectrometer compatible solvents (e.g., acetonitrile, formic acid)
Procedure:
-
On-Bead Digestion: After the final wash of the streptavidin beads, resuspend them in a digestion buffer.
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins and then alkylate the free thiols to prevent them from reforming.
-
Proteolytic Digestion: Add a protease like trypsin to the bead slurry and incubate overnight at 37°C to digest the proteins into peptides.
-
Elution of Peptides: If a cleavable linker was used, elute the cross-linked peptides by adding the appropriate cleavage reagent.[16]
-
Desalting and Concentration: Desalt and concentrate the peptide sample using a C18 StageTip or a similar method to remove salts and detergents that can interfere with mass spectrometry.[17]
-
LC-MS/MS Analysis: Analyze the prepared peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides and their corresponding proteins.[17]
Visualizing Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key processes involving bifunctional azide-biotin crosslinkers.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Protein-Protein Interaction (PPI) Mapping.
Caption: Workflow for Identifying Post-Translationally Modified (PTM) Proteins.
Caption: Cleavage Mechanisms of Disulfide and Acid-Labile Linkers.
References
- 1. biotin-xx.com [biotin-xx.com]
- 2. abpbio.com [abpbio.com]
- 3. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axispharm.com [axispharm.com]
- 5. interchim.fr [interchim.fr]
- 6. interchim.fr [interchim.fr]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Biotin-PEG1-azide, 1204085-48-2 | BroadPharm [broadpharm.com]
- 9. UV Cleavable Biotin-PEG2-Azide, 1192802-98-4 | BroadPharm [broadpharm.com]
- 10. Biotin-PEG3-Azide | C18H32N6O5S | CID 60146223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Solubility of N-(Azido-PEG2)-N-Biotin-PEG3-acid in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(Azido-PEG2)-N-Biotin-PEG3-acid, a hetero-bifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic assay development. Understanding the solubility of this reagent in commonly used solvents such as dimethyl sulfoxide (B87167) (DMSO) and water is critical for its effective application in experimental workflows.
Core Concepts
This compound is a molecule designed with three key functional components:
-
An Azide (B81097) Group (N₃): This functional group is a key component for "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. The azide group readily reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole linkage.
-
A Biotin (B1667282) Moiety: Biotin, also known as Vitamin B7, exhibits an exceptionally high and specific affinity for avidin (B1170675) and its analogue, streptavidin. This strong interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.
-
A Polyethylene Glycol (PEG) Spacer: The PEG chains (PEG2 and PEG3) are hydrophilic spacers that enhance the solubility of the molecule in aqueous solutions. PEGylation also reduces steric hindrance, allowing the terminal functional groups to react more efficiently, and can decrease the immunogenicity of the conjugated biomolecule.
The terminal carboxylic acid provides a reactive handle for conjugation to primary amines, further expanding its utility.
Solubility Data
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) |
| DMSO | 44.45 | 100 |
| Water | 44.45 | 100 |
Note: Data is based on the solubility of Biotin-PEG3-Azide and should be considered an estimate for this compound. Empirical determination for the specific application is recommended.
Qualitative assessments confirm that this compound is soluble in water, DMSO, and other organic solvents like DMF and DCM.[1] The presence of the hydrophilic PEG chains significantly contributes to its aqueous solubility.[2][3]
Experimental Protocols
Determining Aqueous Solubility of a DMSO Stock Solution
This protocol outlines a general method for determining the kinetic aqueous solubility of a compound that is initially dissolved in DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Serial Dilution in Aqueous Buffer: Add the aqueous buffer (e.g., PBS) to the wells of the 96-well plate.
-
Addition of DMSO Stock: Add a small, fixed volume of the DMSO stock solution to the wells containing the buffer to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 5% v/v) to minimize its effect on aqueous solubility.
-
Incubation and Equilibration: Cover the plate and incubate at room temperature for a set period (e.g., 1.5 to 2 hours) with gentle shaking. This allows the solution to reach equilibrium.
-
Separation of Undissolved Compound: If precipitation occurs, separate the solid material from the solution. This can be achieved by centrifugation of the plate followed by careful collection of the supernatant, or by using a filter plate.
-
Quantification of Soluble Compound: Analyze the concentration of the compound remaining in the supernatant/filtrate. This can be done using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
Data Analysis: The highest concentration at which no precipitate is observed is considered the kinetic solubility under the tested conditions.
Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes a general procedure for conjugating an azide-containing molecule, such as this compound, to an alkyne-functionalized biomolecule.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Prepare Reagents:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare fresh stock solutions of copper(II) sulfate (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and TBTA (e.g., 10 mM in DMSO).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified biomolecule solution.
-
This compound stock solution (typically in 1.5 to 10-fold molar excess over the alkyne).
-
TBTA solution (to a final concentration of approximately 1 mM).
-
Copper(II) sulfate solution (to a final concentration of approximately 1 mM).
-
-
Initiate the Reaction: Add the sodium ascorbate solution to the reaction mixture (to a final concentration of approximately 5 mM) to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Remove the excess biotin reagent and copper catalyst using an appropriate method for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography.
Visualizations
Experimental Workflow: Bioconjugation and Detection
The following diagram illustrates a typical experimental workflow involving the use of this compound for labeling an alkyne-modified protein, followed by detection using streptavidin.
References
An In-Depth Technical Guide to Azide-Biotin PEG Linkers for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of azide-biotin polyethylene (B3416737) glycol (PEG) linkers and their application in click chemistry, a powerful tool in bioconjugation, diagnostics, and drug development. We will delve into the core principles of click chemistry, the versatile properties of these linkers, detailed experimental protocols, and their application in studying complex biological systems.
Introduction to Click Chemistry and Azide-Biotin PEG Linkers
Click chemistry refers to a class of biocompatible, highly efficient, and specific reactions for covalently linking molecules.[1] The most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are central to the utility of azide-biotin PEG linkers.
Azide-Biotin PEG Linkers are heterobifunctional molecules composed of three key components:
-
An Azide (B81097) Group (-N3): This functional group serves as a "clickable" handle for conjugation to molecules containing an alkyne group.
-
A Biotin (B1667282) Moiety: This vitamin has an exceptionally high affinity for avidin (B1170675) and streptavidin proteins, forming one of the strongest known non-covalent interactions. This property is invaluable for the detection, purification, and immobilization of biotinylated molecules.
-
A Polyethylene Glycol (PEG) Spacer: The PEG linker provides several advantages, including increased hydrophilicity, reduced steric hindrance, and enhanced biocompatibility of the conjugated molecule. The length of the PEG chain can be varied to optimize the distance between the biotin and the target molecule.
The combination of these features makes azide-biotin PEG linkers highly versatile reagents for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the identification of protein-protein interactions, and the development of targeted drug delivery systems.[2]
Quantitative Data of Commercially Available Azide-Biotin PEG Linkers
The selection of an appropriate azide-biotin PEG linker is critical for the success of an experiment. The length of the PEG spacer, in particular, can influence the solubility, steric accessibility, and overall properties of the final conjugate. Below is a summary of commercially available azide-biotin PEG linkers with varying PEG chain lengths.
| Product Name | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| Biotin-PEG2-Azide | 2 | 400.50 | ~17.7 |
| Biotin-PEG3-Azide | 3 | 444.55 | ~21.2 |
| Biotin-PEG4-Azide | 4 | 488.61 | ~24.7 |
| Biotin-PEG5-Azide | 5 | 532.66 | ~28.2 |
| Biotin-PEG6-Azide | 6 | 576.72 | ~31.7 |
| Biotin-PEG8-Azide | 8 | 664.82 | ~38.7 |
| Biotin-PEG11-Azide | 11 | 796.98 | ~49.2 |
| Biotin-PEG12-Azide | 12 | 841.04 | ~52.7 |
| Biotin-PEG24-Azide | 24 | 1369.6 | ~94.7 |
Note: Spacer arm lengths are estimations and can vary slightly based on the conformation of the PEG chain.
Experimental Protocols
This section provides detailed methodologies for the two primary types of click chemistry reactions involving azide-biotin PEG linkers: CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation
CuAAC is a highly efficient reaction for labeling alkyne-modified proteins with azide-biotin PEG linkers. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Azide-Biotin PEG linker (e.g., Biotin-PEG4-Azide)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water)
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
Desalting column or dialysis cassette for purification
Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the Azide-Biotin PEG linker in DMSO.
-
Prepare fresh 100 mM sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the Azide-Biotin PEG linker. A molar excess of the linker (e.g., 10-50 fold) is typically used.
-
Add the THPTA ligand to the reaction mixture to a final concentration of 1 mM. THPTA helps to stabilize the Cu(I) catalyst and protect the protein from oxidative damage.[1]
-
Add CuSO4 to a final concentration of 0.5 mM.
-
-
Initiation of Reaction:
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 2.5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Verification:
-
Confirm successful biotinylation via techniques such as Western blot using a streptavidin-HRP conjugate, or by mass spectrometry.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
SPAAC is a copper-free click chemistry reaction that is ideal for labeling biomolecules in living systems, as it avoids the cytotoxicity associated with copper catalysts.[3] This protocol describes the labeling of cell surface proteins that have been metabolically engineered to incorporate an azide-containing sugar.
Materials:
-
Cells with azide-modified surface glycans (e.g., cultured in the presence of an azido-sugar)
-
Cyclooctyne-biotin conjugate (e.g., DBCO-PEG4-Biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Fluorescently labeled streptavidin for visualization
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency. To introduce azide groups onto the cell surface, cells can be incubated with a metabolic precursor like peracetylated N-azidoacetylmannosamine (Ac4ManNAz) for 48 hours.
-
-
Labeling Reaction:
-
Wash the cells twice with warm PBS to remove any un-incorporated azido-sugar.
-
Prepare a solution of the DBCO-PEG4-Biotin in cell culture medium at a final concentration of 10-50 µM.
-
Add the DBCO-PEG4-Biotin solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
After incubation, remove the labeling solution and wash the cells three times with PBS to remove any unreacted DBCO-PEG4-Biotin.
-
-
Visualization:
-
To visualize the biotinylated cells, incubate them with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) in PBS for 20-30 minutes at room temperature.
-
Wash the cells again with PBS to remove unbound streptavidin.
-
The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.
-
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of azide-biotin PEG linkers in click chemistry.
Conceptual Workflow of Click Chemistry Bioconjugation
Caption: Core components and applications of click chemistry bioconjugation.
Experimental Workflow for Protein-Protein Interaction Studies
Caption: A streamlined workflow for identifying protein-protein interactions.
Signaling Pathway: Probing EGFR Activation
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation and is often dysregulated in cancer.[4][5] Click chemistry can be used to label and track EGFR and its interacting partners upon activation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Network of G Protein αi Signaling Partners is Revealed by Proximity Labeling Proteomics and Includes PDZ-RhoGEF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
An In-Depth Technical Guide to N-(Azido-PEG2)-N-Biotin-PEG3-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Biotin-PEG3-acid is a versatile, heterobifunctional crosslinker that plays a crucial role in modern drug development and biomedical research. Its unique architecture, featuring a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group, and a terminal carboxylic acid, enables the precise and efficient conjugation of diverse molecular entities. This technical guide provides a comprehensive overview of its specifications, applications, and detailed experimental protocols for its use in key research areas such as targeted protein degradation and antibody-drug conjugates (ADCs).
Core Specifications
The key specifications for this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Specification | Reference(s) |
| CAS Number | 2112731-59-4 | [1] |
| Molecular Formula | C₂₅H₄₄N₆O₉S | [1] |
| Molecular Weight | 604.7 g/mol | [1] |
| Purity | >96% | [1] |
| Appearance | White solid to viscous oil | |
| Solubility | Soluble in DMSO, DMF, and water |
Key Applications in Drug Development and Research
The trifunctional nature of this compound makes it a valuable tool in a variety of applications:
-
Targeted Protein Degradation (TPD): This linker is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][6][7] The PEG component of the linker enhances the solubility and cell permeability of the PROTAC molecule.[6]
-
Antibody-Drug Conjugates (ADCs): In the field of oncology, this linker can be used to attach cytotoxic drugs to monoclonal antibodies. The antibody component directs the conjugate to cancer cells, and upon internalization, the cytotoxic payload is released, leading to targeted cell death.
-
Biomolecule Labeling and Immobilization: The biotin group provides a high-affinity handle for binding to streptavidin-coated surfaces or probes, enabling the immobilization of conjugated molecules for diagnostic assays or purification.[8][9] The azide and carboxylic acid groups allow for the attachment of a wide range of biomolecules, including proteins, peptides, and nucleic acids.[10]
Experimental Protocols
The utilization of this compound involves two primary chemical reactions: the formation of an amide bond via its carboxylic acid group and a "click chemistry" reaction involving its azide group.
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO immediately before use.
-
Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, combine the this compound solution with EDC and NHS in Activation Buffer. A typical molar ratio is 1:1.5:1.5 (Linker:EDC:NHS).
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
-
-
Conjugation to Amine-Containing Molecule:
-
Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing molecule to the activated linker solution. A 1.1 to 1.5-fold molar excess of the activated linker is typically used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol outlines the conjugation of the azide moiety of the linker to an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270) (prepare fresh)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Degassed, deionized water
-
DMSO (for dissolving alkyne-containing molecule if necessary)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-containing molecule: 10 mM in DMSO or water.
-
CuSO₄: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Purified azide-functionalized molecule to a final concentration of 10-100 µM in the reaction buffer.
-
Alkyne-containing molecule stock solution to a final concentration of 100-500 µM.
-
THPTA stock solution to a final concentration of 250-1250 µM.
-
CuSO₄ stock solution to a final concentration of 50-250 µM.
-
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature or 4°C. Protect from light if using a fluorescent alkyne derivative.
-
-
Purification:
-
Remove unreacted reagents and the copper catalyst using dialysis, buffer exchange, or size-exclusion chromatography.
-
Visualizing the Workflow and Biological Context
To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant biological signaling pathway.
Caption: Workflow for synthesizing a PROTAC using this compound.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its well-defined structure and multiple functionalities allow for the precise construction of complex biomolecular conjugates. The protocols provided in this guide offer a starting point for the successful application of this linker in the synthesis of innovative therapeutics and research tools. As the fields of targeted protein degradation and bioconjugation continue to evolve, the utility of such advanced linkers will undoubtedly expand, enabling new strategies for combating disease and unraveling complex biological processes.
References
- 1. precisepeg.com [precisepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation [mdpi.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. N-(Azido-PEG2)-N-Biotin-PEG3-acid_2112731-59-4_新研博美 [xinyanbm.com]
The Two-Fold Power of Biotin-PEG-Azide: A Technical Guide to a Versatile Bioconjugation Linker
For researchers, scientists, and drug development professionals, the strategic modification of biomolecules is a cornerstone of innovation. Among the arsenal (B13267) of chemical tools, biotin-PEG-azide linkers have emerged as a particularly powerful and versatile class of reagents. Their dual-functionality, enabling both highly specific "click" chemistry reactions and robust affinity purification, provides an elegant and efficient solution for a wide range of applications, from proteomics to targeted drug delivery.
This in-depth technical guide explores the core principles of biotin-PEG-azide linkers, detailing their chemical properties, experimental applications, and providing practical protocols for their successful implementation in the laboratory.
Core Functionality: A Tale of Two Ends
The remarkable utility of biotin-PEG-azide linkers stems from the distinct roles of their three key components:
-
Biotin (B1667282): This small vitamin exhibits an incredibly strong and specific non-covalent interaction with the protein streptavidin (and avidin), with a dissociation constant (Kd) in the order of 10⁻¹⁴ to 10⁻¹⁵ M. This near-irreversible binding forms the basis for highly efficient affinity purification of biotinylated molecules.
-
Polyethylene Glycol (PEG) Spacer: The PEG linker is a flexible, hydrophilic chain that offers several advantages. It increases the overall water solubility of the linker and the resulting conjugate, reduces steric hindrance between the biotin and the target molecule, and minimizes non-specific binding during purification steps. The length of the PEG chain can be varied to optimize the distance between the biotin tag and the biomolecule of interest.
-
Azide (B81097) (N₃) Group: The terminal azide group is a key participant in bioorthogonal "click" chemistry reactions. It reacts with alkyne-functionalized molecules with high efficiency and specificity, forming a stable triazole linkage. This reaction can be catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or proceed without a catalyst using strained cyclooctynes (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).
This dual-ended design allows for a two-step workflow: first, the covalent attachment of the linker to a target molecule via the azide group, and second, the subsequent capture and purification of the labeled molecule using the biotin-streptavidin interaction.
Quantitative Data Summary
The selection of a specific biotin-PEG-azide linker often depends on the desired spacer length and overall molecular weight. The following table summarizes the properties of some commonly used linkers.
| Linker Name | Molecular Weight ( g/mol ) | PEG Units | Spacer Arm Length (Å) |
| Biotin-PEG3-Azide | 444.55 | 3 | ~14.7 |
| Biotin-PEG4-Azide | 488.61 | 4 | ~18.2 |
| Biotin-PEG5-Azide | 532.66 | 5 | ~21.7 |
Note: Spacer arm lengths are approximate and can vary slightly based on conformation.
Experimental Protocols
The following are detailed methodologies for common applications of biotin-PEG-azide linkers.
Protocol 1: Biotinylation of an Alkyne-Modified Protein via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the labeling of a protein that has been metabolically or chemically modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Biotin-PEG-Azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270) (prepare fresh)
-
DMSO (if needed to dissolve the linker)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Biotin-PEG-Azide in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Click Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-100 µM.
-
Add the Biotin-PEG-Azide stock solution to a final concentration of 100-500 µM (a 5- to 10-fold molar excess over the protein).
-
Add the THPTA stock solution to a final concentration of 250-1250 µM.
-
Premix the CuSO₄ and sodium ascorbate solutions. Add the freshly prepared sodium ascorbate to the CuSO₄ solution to reduce Cu(II) to Cu(I).
-
Initiate the click reaction by adding the copper(I) catalyst solution to the protein/linker mixture. The final concentration of copper should be in the range of 50-250 µM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess unreacted Biotin-PEG-Azide and copper catalyst using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Verification (Optional):
-
Confirm successful biotinylation by SDS-PAGE followed by Western blotting with a streptavidin-HRP conjugate, or by mass spectrometry to detect the mass shift corresponding to the addition of the biotin-PEG-azide linker.
-
Protocol 2: Affinity Purification of a Biotinylated Protein using Streptavidin Beads
This protocol describes the capture and purification of a biotinylated protein from a complex mixture, such as a cell lysate.
Materials:
-
Biotinylated protein sample
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 8 M Guanidine-HCl, or SDS-PAGE loading buffer for subsequent analysis)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in the vial.
-
Transfer the desired amount of bead slurry to a new tube.
-
Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.
-
Wash the beads three times with an excess of Binding/Wash Buffer. After the final wash, resuspend the beads in Binding/Wash Buffer to their original concentration.
-
-
Binding:
-
Add the biotinylated protein sample to the equilibrated streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for efficient binding.
-
-
Washing:
-
Pellet the beads using the magnetic rack or centrifugation.
-
Remove the supernatant, which contains unbound proteins.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
For subsequent analysis by Western blot: Resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes to denature the streptavidin and release the biotinylated protein.
-
For applications requiring the native protein (note: this is challenging due to the strong biotin-streptavidin interaction): Elution can be attempted with harsh conditions such as low pH, high concentrations of free biotin, or denaturing agents like 8 M guanidine-HCl. However, these methods may affect the protein's integrity. For applications where the release of the target is critical, cleavable biotin-PEG-azide linkers are recommended.[1]
-
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the key processes involved in using biotin-PEG-azide linkers.
Caption: The dual roles of the Biotin-PEG-Azide linker.
Caption: A typical workflow for protein biotinylation and purification.
Caption: The core mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition.
Conclusion
Biotin-PEG-azide linkers represent a powerful convergence of bioorthogonal chemistry and affinity purification. Their modular design allows for the efficient and specific labeling of a wide array of biomolecules, while the robust biotin-streptavidin interaction ensures high-purity isolation. By understanding the fundamental principles and employing the detailed protocols outlined in this guide, researchers can effectively leverage these versatile tools to advance their scientific discoveries.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-(Azido-PEG2)-N-Biotin-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Biotin-PEG3-acid is a heterobifunctional linker designed for the versatile and efficient labeling of proteins and other biomolecules. This reagent incorporates three key functional elements: a carboxylic acid group for covalent attachment to primary amines, a flexible polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an azide (B81097) moiety for bioorthogonal "click" chemistry conjugation.[1][2][3][4][5][6]
This two-step labeling strategy offers precise control over the conjugation process. Initially, the carboxylic acid is activated to react with primary amines, such as the side chains of lysine (B10760008) residues on a protein's surface, forming a stable amide bond.[7][8][9] Subsequently, the azide-modified protein can be selectively conjugated to a molecule containing an alkyne or a strained cyclooctyne (B158145) group through a highly efficient and specific click chemistry reaction.[1][10][11][12][13] This approach is invaluable for a wide range of applications, including protein purification, immunoassays, fluorescence microscopy, and the development of antibody-drug conjugates (ADCs).[2][14][15][16]
Principle of the Reaction
The protein labeling process using this compound involves a two-step sequential reaction:
-
Amine Coupling: The terminal carboxylic acid group of the linker is first activated, typically using a carbodiimide (B86325) like EDC in the presence of N-hydroxysuccinimide (NHS), to form a more reactive NHS ester. This activated linker then readily reacts with primary amines on the protein surface (e.g., lysine residues and the N-terminus) to form a stable amide bond. This step introduces the azide and biotin (B1667282) functionalities onto the protein.
-
Click Chemistry Conjugation: The azide group on the now-modified protein serves as a bioorthogonal handle. It can be specifically and efficiently coupled to a molecule containing a terminal alkyne using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or to a strained cyclooctyne (e.g., DBCO or BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][10][14] This second step allows for the attachment of a wide variety of probes, such as fluorescent dyes, affinity tags, or cytotoxic drugs.[2][15][17]
Data Presentation
The efficiency of protein labeling with this compound can be assessed at each stage of the process. The following tables provide representative quantitative data for typical labeling experiments.
Table 1: Optimization of NHS Ester-Mediated Protein Modification
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling.[18] |
| Molar Ratio of Linker to Protein | 5:1 to 20:1 | A titration is recommended to determine the optimal ratio for each specific protein.[13] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, Borate) | Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester.[8][13] |
| pH | 7.2 - 8.5 | A slightly alkaline pH ensures that primary amines are deprotonated and more nucleophilic.[13][18] |
| Reaction Time | 30 minutes to 2 hours at room temperature, or overnight at 4°C | Longer incubation times may be necessary for less reactive proteins.[13][18] |
| Quenching Reagent | 50-100 mM Tris or Glycine | Added to stop the reaction by consuming any unreacted NHS ester.[7] |
Table 2: Comparison of Click Chemistry Ligation Methods
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Rate | Very Fast (minutes to a few hours) | Fast (typically 1-4 hours) |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Excellent, copper-free and suitable for live-cell labeling[1] |
| Labeling Efficiency | Generally higher, can lead to more complete labeling[10][14] | High, but may be slightly lower than CuAAC in some cases[2] |
| Non-specific Labeling | Low, but copper can sometimes promote side reactions[17] | Very low, highly bioorthogonal[17] |
| Typical Reactant Molar Excess | 5-10 fold excess of alkyne-probe | 2-5 fold excess of cyclooctyne-probe |
Table 3: Quantification of Biotinylation
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[7][11][12][19][20]
| Method | Principle | Typical Results |
| HABA Assay | Biotin displaces HABA from an avidin-HABA complex, causing a measurable decrease in absorbance at 500 nm.[11][12][19] | Allows for the calculation of the average number of biotin molecules per protein. |
| Mass Spectrometry | ESI-MS or MALDI-TOF MS can be used to determine the mass shift upon conjugation, providing information on the number of attached linkers.[8][21][22][23][24] | Provides a distribution of species with different numbers of attached linkers. |
Experimental Protocols
Part 1: Protein Modification with this compound
This protocol describes the initial labeling of a protein with the bifunctional linker by targeting primary amines.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification tools (e.g., desalting column or dialysis cassette)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or DMF.
-
-
Activation of the Linker:
-
In a microcentrifuge tube, combine a 10- to 20-fold molar excess of the this compound stock solution with a 1.2-fold molar excess of both EDC and NHS stock solutions relative to the linker.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Protein Labeling Reaction:
-
Add the activated linker solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
(Optional) Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted linker.[7]
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by dialysis against PBS or by using a spin desalting column.
-
The resulting azide- and biotin-functionalized protein is now ready for click chemistry or for use in biotin-based applications.
-
Part 2: Click Chemistry Ligation of the Azide-Modified Protein
Materials:
-
Azide-functionalized protein from Part 1
-
Alkyne-containing molecule (e.g., fluorescent dye, affinity tag)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
PBS buffer, pH 7.4
Protocol:
-
Prepare a stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.
-
In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing molecule.
-
Prepare the catalyst solution immediately before use:
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 50 mM solution of Sodium Ascorbate in water.
-
Prepare a 10 mM solution of the copper ligand (e.g., THPTA) in DMSO.
-
-
Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:
-
Copper ligand (to a final concentration of 0.1 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Sodium Ascorbate (to a final concentration of 1 mM)
-
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the labeled protein using a desalting column or dialysis to remove the copper catalyst and excess reagents.
Materials:
-
Azide-functionalized protein from Part 1
-
Cyclooctyne-containing molecule (e.g., DBCO-dye, BCN-biotin)
-
PBS buffer, pH 7.4
Protocol:
-
Prepare a stock solution of the cyclooctyne-containing molecule in DMSO or an appropriate solvent.
-
In a microcentrifuge tube, combine the azide-functionalized protein with a 2-5 fold molar excess of the cyclooctyne-containing molecule.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Purify the labeled protein using a desalting column or dialysis to remove any unreacted cyclooctyne reagent.
Mandatory Visualization
Caption: Experimental workflow for protein labeling.
Caption: Application signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-(Azido-PEG2)-N-Biotin-PEG3-acid_2112731-59-4_新研博美 [xinyanbm.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anaspec.com [anaspec.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 16. adcreview.com [adcreview.com]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. mesoscale.com [mesoscale.com]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. enovatia.com [enovatia.com]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Cell Surface Labeling Using N-(Azido-PEG2)-N-Biotin-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Biotin-PEG3-acid is a versatile, heterobifunctional reagent designed for the targeted biotinylation of cell surfaces. This molecule incorporates three key functional elements: an azide (B81097) group for bioorthogonal ligation, a biotin (B1667282) moiety for high-affinity detection or purification, and a terminal carboxylic acid for potential conjugation to primary amines. The polyethylene (B3416737) glycol (PEG) linkers enhance solubility and minimize steric hindrance.
This reagent is particularly well-suited for a two-step cell surface labeling strategy. First, cells are metabolically engineered to express a bioorthogonal reactive group, such as an alkyne, on their surface glycans. This is achieved by culturing cells with a corresponding unnatural sugar precursor. Subsequently, the azide group of this compound is covalently attached to the alkyne-modified cell surface via a highly specific and biocompatible click chemistry reaction, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The biotin tag can then be detected using fluorescently labeled streptavidin for imaging or flow cytometry analysis, or used for affinity purification of labeled cells or cell surface proteins.
This method offers a powerful tool for studying cell surface glycosylation, identifying and tracking specific cell populations, and developing targeted drug delivery systems.
Data Presentation
The efficiency of cell surface labeling is dependent on several factors, including cell type, metabolic activity, and the concentrations of the labeling reagents. The following table summarizes quantitative data from studies utilizing similar metabolic labeling and click chemistry approaches for cell surface modification.
| Parameter | Cell Type | Reagent and Concentration | Incubation Time | Labeling Efficiency/Observation | Reference |
| Metabolic Labeling | Jurkat | Ac4ManNAz (25 µM) | 72 hours | Successful incorporation of azides into cell surface sialic acids. | [1] |
| A549 | Ac4ManNAz (10-50 µM) | 30 hours | 10 µM was sufficient for labeling without affecting cell proliferation or migration. | [2] | |
| HB8059 Hybridoma | Ac4ManNAz (100 µM) | Not specified | Successful production of antibodies with azido-sugars. | [3] | |
| Click Reaction | Jurkat (azide-labeled) | DIBO-fluorophore (10 µM) | 10 minutes | Significant increase in cell fluorescence compared to control cells. | [1] |
| Live cells (azide-labeled) | DBCO-fluorophore (20-50 µM) | 15-30 minutes | Effective labeling for fluorescence microscopy. | [4] | |
| RAW 264.7 | Azide-PEG4-biotin with DBCO-lipid (5-10 µM) | 1 hour | 78-81% of cells incorporated the biotinylated anchor lipid. | [5] | |
| Detection | Biotinylated Cells | Streptavidin-FITC | 1 hour | Strong fluorescence signal detected by flow cytometry and confocal microscopy. | [5] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 3. Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Conjugation with N-(Azido-PEG2)-N-Biotin-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Biotin-PEG3-acid is a heterotrifunctional linker designed for bioconjugation, enabling the covalent attachment of a biotin (B1667282) and an azide (B81097) moiety to primary amine-containing molecules such as proteins, antibodies, or peptides. This linker features a terminal carboxylic acid that can be activated to react with primary amines, an azide group for subsequent "click" chemistry reactions, and a biotin molecule for affinity-based detection, purification, or immobilization. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and reduce steric hindrance of the conjugated molecule.[1][2]
This document provides a detailed protocol for the conjugation of this compound to an amine-containing protein using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Reaction Principle
The conjugation process involves a two-step reaction. First, the carboxylic acid group on the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes the activated linker by converting the O-acylisourea intermediate into a more stable amine-reactive NHS ester. In the second step, the NHS ester reacts with a primary amine on the target molecule (e.g., the epsilon-amine of a lysine (B10760008) residue on a protein) to form a stable amide bond, releasing NHS.[3][4]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in Table 1.
Table 1: Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Notes |
| This compound | BroadPharm | BP-23574 | Store at -20°C, desiccated. |
| Protein/Antibody of Interest | N/A | N/A | Must contain accessible primary amines. Should be in an amine-free buffer (e.g., PBS). |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Thermo Fisher Scientific | 22980 | Store at -20°C, desiccated. Allow to warm to room temperature before opening. |
| NHS (N-hydroxysuccinimide) | Thermo Fisher Scientific | 24500 | Store at -20°C, desiccated. Allow to warm to room temperature before opening. |
| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | N/A | N/A | Prepare fresh. Do not use buffers containing primary amines or carboxylates.[3][5] |
| Coupling Buffer (e.g., PBS, pH 7.2-7.4) | N/A | N/A | Do not use buffers containing primary amines (e.g., Tris, glycine).[3] |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | N/A | N/A | To stop the reaction. |
| Desalting Spin Columns | Thermo Fisher Scientific | 89891 (Zeba™ Spin Desalting Columns) | For removal of excess reagents.[6] |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | N/A | N/A | For dissolving the linker. |
| Reaction Tubes | N/A | N/A | |
| Centrifuge | N/A | N/A |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Amine Conjugation
This protocol is designed for conjugating this compound to a protein with a molecular weight of approximately 150 kDa (e.g., IgG). Molar ratios and concentrations may need to be optimized for different proteins or applications.
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein to be conjugated at a concentration of 1-5 mg/mL in Coupling Buffer (e.g., PBS, pH 7.2).
-
Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
EDC Stock Solution: Immediately before use, prepare a 100 mM solution of EDC in Activation Buffer.
-
NHS Stock Solution: Immediately before use, prepare a 100 mM solution of NHS in Activation Buffer.
2. Activation of this compound:
-
In a microcentrifuge tube, combine the following:
-
10 µL of 10 mM Linker Stock Solution
-
40 µL of Activation Buffer
-
-
Add 5 µL of 100 mM EDC Stock Solution and 5 µL of 100 mM NHS Stock Solution to the linker solution. This results in a 10:10 molar ratio of EDC:NHS to the linker.
-
Vortex briefly to mix.
-
Incubate at room temperature for 15-30 minutes.[7]
3. Conjugation to the Protein:
-
Add the activated linker solution to your protein solution. A 10- to 20-fold molar excess of the linker to the protein is a good starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[5]
4. Quenching the Reaction:
-
Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester groups.[1]
5. Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts using a desalting spin column according to the manufacturer's instructions.[6] Alternatively, dialysis can be performed against PBS.[8]
6. Storage:
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a preservative like sodium azide may be considered.
Workflow Diagram
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for N-(Azido-PEG2)-N-Biotin-PEG3-acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Biotin-PEG3-acid is a versatile bifunctional linker molecule designed for "click chemistry" applications. This reagent incorporates an azide (B81097) group for covalent modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, a biotin (B1667282) moiety for detection or affinity purification, and a terminal carboxylic acid for conjugation to primary amines. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility in aqueous media and reduce steric hindrance. These characteristics make it an invaluable tool in bioconjugation, drug delivery, diagnostics, and the development of PROTACs (Proteolysis Targeting Chimeras).[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in both CuAAC and SPAAC reactions.
Key Applications
-
Bioconjugation: Labeling of proteins, peptides, nucleic acids, and other biomolecules with biotin for subsequent detection with streptavidin-conjugates or for affinity-based purification.[1]
-
PROTAC Development: As a component of the linker connecting a target protein-binding ligand and an E3 ligase ligand in a PROTAC molecule.
-
Drug Delivery: Functionalization of nanoparticles, liposomes, or drug carriers with biotin for targeted delivery to cells expressing biotin receptors.
-
Diagnostic Assays: Immobilization of biotinylated molecules on streptavidin-coated surfaces for use in ELISA, biosensors, and other diagnostic platforms.
Chemical Properties
| Property | Value |
| Molecular Formula | C25H44N6O9S |
| Molecular Weight | 604.7 g/mol |
| Purity | >96% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and water |
| Storage | Store at -20°C, desiccated |
(Data sourced from supplier information. Please refer to the specific product datasheet for batch-specific details.)
Experimental Protocols
Two primary methods for utilizing the azide functionality of this compound are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the reaction of this compound with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst.
Workflow for CuAAC Reaction
Caption: Workflow for the CuAAC reaction.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Degassed reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)
-
Organic co-solvent (e.g., DMSO or DMF)
Recommended Reagent Concentrations for CuAAC:
| Reagent | Stock Concentration | Final Concentration | Molar Ratio (relative to Alkyne) |
| Alkyne-Molecule | 10 mM in Buffer | 100 µM | 1 |
| This compound | 10 mM in DMSO | 150 - 500 µM | 1.5 - 5 |
| Copper(II) Sulfate (CuSO4) | 20 mM in H2O | 50 - 250 µM | 0.5 - 2.5 |
| Ligand (e.g., THPTA) | 50 mM in H2O/DMSO | 250 µM - 1.25 mM | 2.5 - 12.5 |
| Sodium Ascorbate | 100 mM in H2O (freshly prepared) | 1 - 5 mM | 10 - 50 |
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-containing molecule in the reaction buffer to the desired final concentration.
-
Prepare a stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
In a reaction tube, add the solution of the alkyne-containing molecule.
-
Add the stock solution of this compound.
-
Prepare a premix of CuSO4 and the ligand. Add this to the reaction mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the mixture gently and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
The resulting biotinylated conjugate can be purified using standard techniques such as High-Performance Liquid Chromatography (HPLC), Size-Exclusion Chromatography (SEC), or affinity chromatography on a streptavidin resin.
-
-
Analysis:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free click reaction between this compound and a strained alkyne, such as dibenzocyclooctyne (DBCO).
Workflow for SPAAC Reaction
Caption: Workflow for the SPAAC reaction.
Materials:
-
This compound
-
DBCO-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF)
Recommended Reagent Concentrations for SPAAC:
| Reagent | Stock Concentration | Final Concentration | Molar Ratio (relative to DBCO) |
| DBCO-Molecule | 1-5 mg/mL in Buffer | Varies | 1 |
| This compound | 10 mM in DMSO | 5-20 fold excess | 5 - 20 |
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-containing molecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
Add the stock solution of this compound to the solution of the DBCO-containing molecule.
-
Ensure the final concentration of the organic solvent is low (<10%) to maintain the stability of biomolecules if they are present.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. Reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in the DBCO absorbance at approximately 310 nm.
-
-
Purification:
-
Purify the biotinylated conjugate using methods such as HPLC, SEC, or dialysis, depending on the nature of the conjugate.
-
-
Analysis:
-
Characterize the final product using MS to confirm the molecular weight of the conjugate. For protein conjugations, SDS-PAGE can be used to visualize the increase in molecular weight.
-
Data Presentation
Expected Analytical Data
-
Mass Spectrometry (MS): The ESI-MS spectrum of the product of the reaction between this compound and an alkyne-containing molecule (e.g., propargylamine, MW = 55.08 g/mol ) is expected to show a major peak corresponding to the molecular weight of the conjugate (604.7 g/mol + 55.08 g/mol = 659.78 g/mol ) plus the charge carrier (e.g., [M+H]+ at m/z 660.79).
-
NMR Spectroscopy: The formation of the 1,4-disubstituted 1,2,3-triazole ring in a CuAAC reaction is confirmed by the appearance of a characteristic singlet proton peak in the 1H NMR spectrum between δ 7.5 and 8.5 ppm.[3][4] The 13C NMR spectrum will show two new signals for the triazole ring carbons, typically around 120-125 ppm and 145-150 ppm.[3]
-
HPLC Analysis: Reversed-phase HPLC can be used to assess the purity of the final conjugate and to separate it from unreacted starting materials. The retention time of the conjugate will be different from that of the starting azide and alkyne.
Logical Relationship of Analytical Techniques
Caption: Logic flow for purification and analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield (CuAAC) | Oxidation of Cu(I) catalyst | Ensure the reaction buffer is thoroughly degassed. Prepare the sodium ascorbate solution fresh. Use a ligand to stabilize the Cu(I). |
| Inactive reagents | Check the purity and storage conditions of the azide and alkyne. | |
| Low Reaction Yield (SPAAC) | Steric hindrance | Increase the excess of the azide reagent. Increase the reaction time and/or temperature. |
| Side Product Formation | Glaser coupling of terminal alkynes (CuAAC) | Perform the reaction under strictly anaerobic conditions. |
| Reaction with other functional groups | Ensure the bioorthogonality of the reaction for your specific molecule. Protect sensitive functional groups if necessary. | |
| Difficulty in Purification | Similar properties of product and starting materials | Optimize the HPLC gradient or choose a different chromatography resin. Consider affinity purification using the biotin tag. |
Conclusion
This compound is a powerful and versatile reagent for the biotinylation of a wide range of molecules through click chemistry. The choice between the CuAAC and SPAAC methods will depend on the specific application, particularly the sensitivity of the biomolecules to copper. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively utilize this reagent for their bioconjugation and drug development needs.
References
Application Notes and Protocols for Protein Immobilization using N-(Azido-PEG2)-N-Biotin-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the immobilization of proteins on surfaces using the heterobifunctional linker, N-(Azido-PEG2)-N-Biotin-PEG3-acid. This linker allows for a robust and specific two-step immobilization strategy, combining the precision of click chemistry with the high affinity of the biotin-streptavidin interaction. This methodology is broadly applicable for creating bioactive surfaces for various research and drug development applications, including immunoassays, biosensors, and cell-based assays.
Introduction
This compound is a versatile linker molecule designed for the stable and oriented immobilization of proteins onto a variety of surfaces. Its unique structure incorporates three key functional elements:
-
An Azide (B81097) (N₃) group : Enables covalent attachment to alkyne-functionalized surfaces via copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC), offering high efficiency and biocompatibility.[1]
-
A Biotin (B1667282) moiety : Provides a high-affinity binding site for streptavidin, which serves as an intermediary protein to capture biotinylated target proteins. The streptavidin-biotin interaction is one of the strongest known non-covalent bonds in nature, ensuring stable protein immobilization.[2]
-
A Polyethylene Glycol (PEG) spacer : The PEG chains (PEG2 and PEG3) provide a hydrophilic spacer arm that extends the biotin and azide groups from the core structure. This spacer minimizes steric hindrance, enhances solubility, and reduces non-specific protein adsorption to the surface.[3][4]
This two-step immobilization strategy offers several advantages over direct covalent attachment of proteins to a surface:
-
Oriented Immobilization : By biotinylating a specific site on the target protein, its orientation on the surface can be controlled, which is crucial for maintaining its biological activity.
-
Reduced Non-Specific Binding : The PEG linker and the blocking steps with streptavidin and bovine serum albumin (BSA) significantly reduce the non-specific adsorption of other molecules to the surface.[3]
-
High Stability : The combination of a covalent click chemistry linkage to the surface and the strong biotin-streptavidin interaction results in a highly stable immobilized protein layer.[2]
-
Versatility : This method can be adapted for a wide range of proteins and surface types.
Experimental Overview
The overall workflow for immobilizing a target protein using this compound involves the following key stages, as illustrated in the diagram below.
Detailed Experimental Protocols
This section provides step-by-step protocols for each stage of the protein immobilization process.
Protocol 1: Surface Functionalization with Alkyne Groups
This protocol describes the functionalization of a glass surface with alkyne groups using silanization. This surface will then be ready to react with the azide group of the linker.
Materials:
-
Glass slides or coverslips
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
(3-Propargyloxypropyl)trimethoxysilane
-
Anhydrous toluene (B28343)
-
Deionized water
-
Nitrogen gas
-
Sonicator
-
Oven
Procedure:
-
Surface Cleaning and Activation:
-
Place glass slides in a slide rack and sonicate in a laboratory detergent solution for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Immerse the slides in Piranha solution for 30-60 minutes in a fume hood.
-
Carefully remove the slides and rinse extensively with deionized water.
-
Dry the slides under a stream of nitrogen. The surface should be highly hydrophilic.
-
-
Silanization with Alkyne Silane (B1218182):
-
Prepare a 2% (v/v) solution of (3-Propargyloxypropyl)trimethoxysilane in anhydrous toluene in a clean, dry glass container.
-
Immerse the cleaned and activated glass slides in the silane solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Remove the slides and rinse with toluene to remove excess silane.
-
Sonicate the slides in ethanol for 5 minutes to remove any non-covalently bound silane.
-
Rinse with ethanol and then deionized water.
-
Dry the slides under a stream of nitrogen.
-
Cure the slides in an oven at 110°C for 30-60 minutes to promote covalent bond formation.
-
Store the alkyne-functionalized slides in a desiccator until use.
-
Protocol 2: Immobilization of this compound via Click Chemistry
This protocol details the attachment of the bifunctional linker to the alkyne-functionalized surface via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Materials:
-
Alkyne-functionalized glass slides (from Protocol 1)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare Linker Solution:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Dilute the stock solution to a final concentration of 1 mM in PBS, pH 7.4. The final DMSO concentration should be kept below 5% to maintain aqueous conditions.
-
-
Click Chemistry Reaction:
-
Place the alkyne-functionalized slides in a suitable reaction chamber (e.g., a petri dish).
-
Cover the surface of the slides with the 1 mM linker solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation, protected from light.
-
Remove the slides and rinse thoroughly with PBS to remove any unreacted linker.
-
Rinse with deionized water.
-
Dry the slides under a stream of nitrogen.
-
The biotinylated surfaces are now ready for streptavidin coating.
-
Protocol 3: Streptavidin Coating and Protein Immobilization
This protocol describes the coating of the biotinylated surface with streptavidin, followed by the capture of a biotinylated target protein.
Materials:
-
Biotinylated glass slides (from Protocol 2)
-
Streptavidin (e.g., from Streptomyces avidinii)
-
Biotinylated target protein (e.g., an antibody or enzyme)
-
Bovine Serum Albumin (BSA)
-
PBS, pH 7.4
-
Wash Buffer (PBS with 0.05% Tween-20)
Procedure:
-
Streptavidin Coating:
-
Prepare a 100 µg/mL solution of streptavidin in PBS, pH 7.4.
-
Cover the biotinylated surface with the streptavidin solution.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Wash the surface three times with Wash Buffer to remove unbound streptavidin.
-
Rinse with PBS.
-
-
Blocking (Optional but Recommended):
-
To block any remaining non-specific binding sites, incubate the surface with a 1% BSA solution in PBS for 30 minutes at room temperature.
-
Wash three times with Wash Buffer.
-
-
Immobilization of Biotinylated Protein:
-
Prepare a solution of the biotinylated target protein in PBS at a suitable concentration (typically 10-50 µg/mL, but this should be optimized for the specific protein).
-
Cover the streptavidin-coated surface with the biotinylated protein solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Wash the surface three times with Wash Buffer to remove unbound protein.
-
Rinse with PBS.
-
The surface is now functionalized with the immobilized target protein and can be used in downstream applications or stored at 4°C in PBS.
-
Data Presentation and Characterization
The success of each immobilization step can be quantified using various surface analysis techniques. The following tables provide representative data from similar systems reported in the literature. Actual values will vary depending on the specific surface, linker, and protein used.
Table 1: Surface Characterization at Each Immobilization Step
| Step | Technique | Parameter | Representative Value | Reference |
| Alkyne Functionalization | Contact Angle Goniometry | Water Contact Angle | 60-70° | [5] |
| X-ray Photoelectron Spectroscopy (XPS) | C 1s peak corresponding to C≡C | Presence confirmed | [6] | |
| Biotin-Linker Immobilization | Contact Angle Goniometry | Water Contact Angle | 40-50° | [5] |
| XPS | N 1s peak from azide/triazole | Presence confirmed | [6] | |
| Streptavidin Coating | Quartz Crystal Microbalance with Dissipation (QCM-D) | Frequency Change (Δf) | -25 to -35 Hz | [2][7] |
| Dissipation Change (ΔD) | < 1 x 10⁻⁶ | [7] | ||
| Surface Plasmon Resonance (SPR) | Response Unit (RU) Change | 1000-1500 RU | [8] | |
| Protein Immobilization | QCM-D | Frequency Change (Δf) | -10 to -50 Hz (protein dependent) | [2][7] |
| SPR | Response Unit (RU) Change | 500-2000 RU (protein dependent) | [8] |
Table 2: Quantitative Analysis of Immobilized Protein
| Parameter | Technique | Representative Value | Reference |
| Surface Density of Streptavidin | QCM-D | 200-300 ng/cm² | [2] |
| Surface Density of Immobilized Antibody | SPR | 150-250 ng/cm² | [9] |
| Binding Capacity of Immobilized Ligand | SPR | Varies with ligand-analyte pair | [1] |
| Activity of Immobilized Enzyme | Colorimetric/Fluorometric Assay | 50-80% of solution-phase activity | [10][11] |
Visualization of a Relevant Signaling Pathway
Immobilized ligands, such as growth factors, are often used to study cell signaling pathways by presenting the ligand to cells in a more physiologically relevant manner than soluble ligands. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied example.
References
- 1. biosensingusa.com [biosensingusa.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A functionalized poly(ethylene glycol)-based bioassay surface chemistry that facilitates bio-immobilization and inhibits non-specific protein, bacterial, and mammalian cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosensingusa.com [biosensingusa.com]
- 9. Rapid coupling of Surface Plasmon Resonance (SPR and SPRi) and ProteinChip™ based mass spectrometry for the identification of proteins in nucleoprotein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Application Notes and Protocols: Streptavidin-Biotin Interaction with N-(Azido-PEG2)-N-Biotin-PEG3-acid Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The streptavidin-biotin interaction is one of the strongest known non-covalent biological interactions, characterized by an exceptionally low dissociation constant (Kd). This high-affinity interaction has been widely exploited in a vast array of life science applications, including immunoassays, affinity chromatography, bioconjugation, and targeted drug delivery. The N-(Azido-PEG2)-N-Biotin-PEG3-acid conjugate is a versatile tool that leverages this powerful interaction while introducing functionalities for "click chemistry" and further conjugation.
This bifunctional linker contains a biotin (B1667282) moiety for strong and specific binding to streptavidin, an azide (B81097) group for covalent attachment to alkyne-modified molecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), and a terminal carboxylic acid for standard amine coupling chemistries (e.g., EDC/NHS activation). The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, ensuring efficient binding and reactivity of the terminal functional groups.
These application notes provide an overview of the key features of the streptavidin interaction with this conjugate and detailed protocols for its use in common laboratory procedures.
Data Presentation
The binding affinity of biotin to streptavidin is remarkably high. While the precise dissociation constant for the this compound conjugate has not been empirically determined in publicly available literature, the foundational interaction and the impact of PEGylation have been characterized.
| Interaction | Dissociation Constant (Kd) | Association Rate Constant (k_on) | Dissociation Rate Constant (k_off) | Method |
| Streptavidin and Biotin (unmodified) | ~1 x 10⁻¹⁵ M[1] | ~1 x 10⁷ M⁻¹s⁻¹ | ~1 x 10⁻⁶ s⁻¹ | Various (SPR, ITC, Radioligand assays)[2][3] |
| Avidin (B1170675) and PEGylated Biotin | ~1 x 10⁻⁸ M (for 588 g/mol PEG)[4] | Not specified | Not specified | Spectrophotometric assay[4] |
| Streptavidin and Biotinylated Peptide (immobilized) | Increased ~1,000,000-fold (compared to solution) | Not specified | Not specified | Bead-based assay |
Note: The presence of the PEG linker on the this compound conjugate may slightly decrease the binding affinity compared to free biotin, as observed with other PEGylated biotin molecules.[4] However, the interaction remains exceptionally strong and suitable for most applications requiring a stable complex. The specific experimental conditions, including immobilization on a surface, can also influence the apparent binding affinity.
Mandatory Visualizations
Experimental Workflow: Labeling and Capture
Caption: Workflow for labeling and capturing a protein of interest.
Signaling Pathway: A General Representation
Caption: Logical relationship of the components in a typical assay.
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Protein using Copper(I)-Catalyzed Click Chemistry (CuAAC)
This protocol describes the general procedure for conjugating this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES).
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water).
-
Reducing agent solution (e.g., 100 mM Sodium Ascorbate or TCEP in water, freshly prepared).
-
Copper-chelating ligand solution (e.g., 16.7 mM TBTA in DMSO).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Preparation of Reagents:
-
Dissolve the this compound in DMSO to prepare a 10 mM stock solution.
-
Prepare fresh solutions of the reducing agent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your alkyne-modified protein to the desired final concentration in an appropriate buffer.
-
Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the biotin conjugate over the protein is recommended as a starting point.
-
Add the copper-chelating ligand solution to the reaction mixture.
-
Add the reducing agent solution.
-
-
Initiation of the Click Reaction:
-
Add the CuSO₄ solution to the reaction mixture to initiate the click reaction.
-
Gently mix the components and incubate at room temperature for 1-2 hours. The optimal reaction time may need to be determined empirically.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess unreacted biotin conjugate and reaction components by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Verification of Labeling (Optional):
-
The successful biotinylation can be confirmed by a Western blot using a streptavidin-HRP conjugate or by mass spectrometry.
-
Protocol 2: Streptavidin Pull-Down Assay of a Biotinylated Protein
This protocol outlines the procedure for capturing a biotinylated protein using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample (from Protocol 1).
-
Streptavidin-coated magnetic beads.
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (optional, for recovery of the protein; e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE loading buffer).
-
Magnetic rack.
Procedure:
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube. The binding capacity of the beads should be considered (refer to the manufacturer's instructions).
-
Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.
-
Wash the beads by resuspending them in Binding/Wash Buffer, pelleting them on the magnetic rack, and removing the supernatant. Repeat this wash step two more times.
-
-
Binding of the Biotinylated Protein:
-
After the final wash, resuspend the beads in Binding/Wash Buffer.
-
Add the biotinylated protein sample to the bead suspension.
-
Incubate the mixture for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended.
-
-
Washing:
-
Pellet the beads on the magnetic rack and remove the supernatant (this is the unbound fraction).
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution or On-Bead Analysis:
-
For Elution: After the final wash, add Elution Buffer to the beads and incubate for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted protein. Note that due to the high affinity of the streptavidin-biotin bond, elution may require harsh conditions that can denature the protein.
-
For On-Bead Analysis: The captured protein can be directly analyzed while still bound to the beads, for example, by on-bead enzymatic digestion for mass spectrometry analysis.
-
Conclusion
The this compound conjugate is a powerful and versatile reagent for the specific and high-affinity interaction with streptavidin, coupled with the flexibility of click chemistry for biomolecule labeling. The provided protocols offer a foundation for the successful implementation of this conjugate in a variety of research and development applications. Optimization of specific parameters, such as reagent concentrations and incubation times, may be necessary for different experimental systems.
References
- 1. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 2. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Protein-Protein Interactions using N-(Azido-PEG2)-N-Biotin-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is paramount to understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. N-(Azido-PEG2)-N-Biotin-PEG3-acid is a versatile heterobifunctional chemical probe designed to facilitate the identification of PPIs. This molecule incorporates three key functionalities:
-
Carboxylic Acid (-COOH): Allows for the covalent conjugation to a "bait" protein of interest via primary amine groups (e.g., lysine (B10760008) residues) using standard carbodiimide (B86325) chemistry.
-
Biotin: Enables the highly specific and high-affinity capture of the bait protein and its interacting partners using streptavidin-based affinity purification.
-
Azide (B81097) (-N3): A bioorthogonal handle that can be utilized for a secondary "click" chemistry reaction, allowing for a two-step crosslinking strategy to capture proximal "prey" proteins.
This application note provides a detailed protocol for a two-step crosslinking strategy to identify protein-protein interactions using this compound, from bait protein labeling to mass spectrometry-based identification of interacting partners.
Principle of the Two-Step Crosslinking Strategy
This method involves two main stages. First, the "bait" protein is functionalized with this compound. The carboxylic acid group of the reagent is activated using EDC and NHS to form a stable amine-reactive NHS ester, which then couples to primary amines on the bait protein.
In the second step, the azide- and biotin-labeled bait protein is introduced into a cellular lysate or a reconstituted in vitro system to allow for the formation of protein complexes. Subsequently, an alkyne-containing, amine-reactive crosslinker (e.g., an Alkyne-NHS ester) is added. This crosslinker will covalently bind to primary amines on nearby "prey" proteins. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is then initiated to form a stable triazole linkage between the azide on the bait protein and the alkyne on the crosslinked prey proteins. This results in the biotinylation of the prey proteins that were in close proximity to the bait protein. The entire protein complex can then be enriched using streptavidin affinity chromatography for subsequent identification by mass spectrometry.
Data Presentation
The following tables summarize typical quantitative parameters for the experimental workflow. These values should be optimized for specific protein systems.
Table 1: Reagent Concentrations for Bait Protein Labeling
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to Bait Protein) |
| Bait Protein | 1-5 mg/mL | - | 1x |
| This compound | 10-50 mM in DMSO | 0.5-2 mM | 10-20x |
| EDC | 100 mM in Activation Buffer | 10 mM | ~200x |
| Sulfo-NHS | 100 mM in Activation Buffer | 25 mM | ~500x |
Table 2: Parameters for Two-Step Crosslinking and Enrichment
| Step | Parameter | Typical Range | Notes |
| Bait-Prey Incubation | Incubation Time | 30 min - 2 hours | At 4°C to maintain protein stability. |
| Bait Concentration | 1-10 µM | Dependent on binding affinity. | |
| Prey Crosslinking | Alkyne-NHS Ester Conc. | 50 µM - 1 mM | Titrate to optimize crosslinking efficiency. |
| Incubation Time | 30 - 60 minutes | At room temperature. | |
| Click Reaction (CuAAC) | Copper (II) Sulfate | 1-2 mM | |
| Copper Ligand (e.g., THPTA) | 5-10 mM | To protect proteins from oxidative damage. | |
| Reducing Agent (e.g., Na-Ascorbate) | 20-30 mM | Freshly prepared. | |
| Incubation Time | 1 - 2 hours | At room temperature, protected from light. | |
| Streptavidin Enrichment | Bead Slurry Volume | 50-100 µL per mg of total protein | |
| Binding Time | 1-2 hours | At 4°C with gentle rotation. | |
| Mass Spectrometry | Sample Amount | 1-5 µg of enriched protein | |
| LC Gradient | 60-120 minutes |
Experimental Protocols
Part 1: Conjugation of this compound to the Bait Protein
This protocol describes the covalent attachment of the bifunctional linker to your protein of interest.
Materials:
-
Purified "Bait" Protein (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10-50 mM.
-
Immediately before use, prepare 100 mM EDC and 100 mM Sulfo-NHS solutions in Activation Buffer.
-
-
Activation of the Linker:
-
In a microcentrifuge tube, combine 10 µL of 10-50 mM this compound, 10 µL of 100 mM EDC, and 10 µL of 100 mM Sulfo-NHS in 70 µL of Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to Bait Protein:
-
Add the activated linker solution to your bait protein solution at a 10-20 fold molar excess of the linker.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The labeled bait protein is now ready for use in protein-protein interaction studies.
-
Part 2: Two-Step Crosslinking and Enrichment of Interacting Proteins
This protocol outlines the use of the labeled bait protein to capture interacting prey proteins from a cell lysate.
Materials:
-
Azide- and Biotin-labeled Bait Protein (from Part 1)
-
Cell Lysate containing prey proteins (in a suitable lysis buffer, e.g., RIPA buffer without primary amines)
-
Alkyne-NHS Ester (or other amine-reactive alkyne crosslinker)
-
Copper (II) Sulfate (CuSO4)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate
-
Streptavidin-conjugated magnetic beads
-
Wash Buffers (e.g., RIPA buffer, high salt buffer, urea (B33335) buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bait-Prey Interaction:
-
Incubate the labeled bait protein with the cell lysate for 1-2 hours at 4°C with gentle rotation to allow for the formation of protein complexes.
-
-
Crosslinking of Prey Proteins:
-
Add the Alkyne-NHS Ester to the lysate to a final concentration of 50 µM - 1 mM.
-
Incubate for 30-60 minutes at room temperature to allow the crosslinker to react with primary amines on proximal prey proteins.
-
Quench the NHS ester reaction by adding Tris-HCl to a final concentration of 50 mM.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): [1][2]
-
Prepare a fresh solution of the click-chemistry catalyst. For a 1 mL reaction, mix 20 µL of 100 mM CuSO4 with 100 µL of 100 mM THPTA.
-
Add the catalyst mixture to the lysate.
-
Initiate the click reaction by adding 100 µL of freshly prepared 300 mM Sodium Ascorbate.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Enrichment of Biotinylated Complexes: [3]
-
Add streptavidin magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with RIPA buffer, a high-salt buffer (e.g., 1 M KCl), and a denaturing buffer (e.g., 2 M urea) is recommended.[4]
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the crosslinked protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Alternatively, for mass spectrometry, perform an on-bead digestion with trypsin.
-
Process the eluted proteins or digested peptides for mass spectrometry analysis (e.g., reduction, alkylation, and desalting).
-
Part 3: Mass Spectrometry Analysis
Procedure:
-
Analyze the digested peptides by LC-MS/MS.[5]
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Quantify the relative abundance of identified proteins to distinguish specific interactors from background contaminants. Label-free quantification or isotopic labeling methods can be employed.[6][7]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for identifying protein-protein interactions.
Example Signaling Pathway: MAPK/ERK Pathway
Caption: Simplified MAPK/ERK signaling pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. axispharm.com [axispharm.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Unraveling the dynamics of protein interactions with quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyzing protein-protein interactions by quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Illuminating the Target: Application Notes and Protocols for Fluorescent Labeling of N-(Azido-PEG2)-N-Biotin-PEG3-acid Tagged Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fluorescent labeling of molecules tagged with the dual-functional linker, N-(Azido-PEG2)-N-Biotin-PEG3-acid. This unique tag offers two distinct and highly specific handles for fluorescent probe conjugation: an azide (B81097) group for bioorthogonal click chemistry and a biotin (B1667282) moiety for high-affinity streptavidin binding. This dual functionality provides researchers with unparalleled flexibility in designing their detection and imaging experiments.
Introduction
The this compound linker is a powerful tool for labeling and detecting a wide range of biomolecules, including proteins, peptides, and small molecule drug candidates. The azide group allows for covalent modification with a fluorescent probe via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is highly specific and proceeds under mild conditions, making it ideal for use with sensitive biological samples.[2][3]
Simultaneously, the biotin group provides an alternative, non-covalent labeling strategy based on the exceptionally strong and specific interaction with streptavidin (Kd ≈ 10⁻¹⁴ M).[4] Fluorescently conjugated streptavidin can be used to achieve significant signal amplification, as one streptavidin molecule can bind up to four biotinylated molecules.
This document outlines two primary strategies for fluorescently labeling molecules functionalized with this dual tag, providing detailed protocols and comparative data to aid in experimental design. A key application focus is the tracking of cell surface receptor internalization, a critical process in signal transduction and drug efficacy.[5][6][7]
Labeling Strategies Overview
Researchers can choose between two primary methods for fluorescently labeling molecules tagged with this compound, each with its own advantages.
1. Click Chemistry: Covalent Labeling of the Azide Group
This approach utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to covalently attach an alkyne-functionalized fluorophore to the azide group on the tagged molecule.[1][2]
-
Advantages:
-
Covalent and Stable: Forms a stable triazole linkage, ensuring the fluorophore remains attached throughout the experiment.[2]
-
High Specificity (Bioorthogonal): The azide and alkyne groups are abiotic, preventing non-specific labeling of endogenous biomolecules.[2][3]
-
High Signal-to-Noise Ratio: The specificity of the reaction minimizes background fluorescence.[8]
-
Versatility: A wide range of alkyne-modified fluorophores are commercially available.
-
2. Streptavidin-Fluorophore Conjugation: High-Affinity Biotin Labeling
This method leverages the strong and specific interaction between biotin and a fluorescently labeled streptavidin.[4]
-
Advantages:
-
Signal Amplification: Each streptavidin molecule can bind up to four biotin moieties, leading to a significant increase in fluorescence signal.
-
High Affinity: The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, ensuring stable labeling.[4]
-
Simple and Rapid: The labeling procedure is typically a simple incubation step.
-
Quantitative Data Comparison
Table 1: Click Chemistry (CuAAC) Labeling Characteristics
| Parameter | Typical Value/Range | Notes |
| Labeling Efficiency | >90% | Can approach 100% with optimized conditions.[9] |
| Signal-to-Noise Ratio | High (e.g., 10 to 20-fold enhancement over background) | The bioorthogonal nature of the reaction minimizes non-specific labeling, leading to low background.[10] |
| Photostability | Dependent on the chosen fluorophore | A wide variety of photostable alkyne-fluorophores are available. |
| Reaction Time | 30 - 120 minutes | Can vary depending on reactants and catalyst concentrations. |
Table 2: Streptavidin-Biotin Labeling Characteristics
| Parameter | Typical Value/Range | Notes |
| Signal Amplification | Significant | Each streptavidin can bind up to four biotins, and multiple streptavidin conjugates can be used in layered approaches. |
| Binding Affinity (Kd) | ~10⁻¹⁴ M | Extremely high affinity leads to very stable complexes.[4] |
| Signal-to-Noise Ratio | Generally high, but can be affected by endogenous biotin | Blocking steps may be necessary to reduce background from endogenous biotin in some cell types. |
| Labeling Time | 15 - 60 minutes | Typically a rapid incubation step. |
Application Spotlight: Tracking G-Protein Coupled Receptor (GPCR) Internalization
A powerful application for fluorescently labeled molecules is the real-time tracking of cellular processes. The internalization of G-protein coupled receptors (GPCRs) upon ligand binding is a fundamental mechanism of signal transduction and desensitization.[5][6][7] A ligand tagged with this compound can be fluorescently labeled using either of the described methods and used to visualize and quantify receptor trafficking.[11][12]
Figure 1. GPCR Internalization Pathway
Experimental Protocols
The following are detailed protocols for the fluorescent labeling of molecules tagged with this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of the azide group with an alkyne-functionalized fluorophore.
Figure 2. CuAAC Labeling Workflow
Materials:
-
Azide-biotin tagged molecule
-
Alkyne-fluorophore (e.g., DBCO-fluorophore for copper-free click, or a terminal alkyne fluorophore for CuAAC)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-biotin tagged molecule in reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the alkyne-fluorophore in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of TBTA or THPTA in DMSO/t-butanol (1:4).
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-biotin tagged molecule with a 1.5 to 5-fold molar excess of the alkyne-fluorophore.
-
Add the TBTA or THPTA ligand to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-120 minutes, protected from light.
-
-
Purification:
-
Remove the excess fluorophore and catalyst by passing the reaction mixture through a suitable purification column (e.g., a desalting or size exclusion column).
-
-
Quantification:
-
Determine the concentration and degree of labeling of the final product using UV-Vis spectrophotometry.
-
Protocol 2: Streptavidin-Fluorophore Conjugation
This protocol describes the labeling of the biotin group with a fluorescently labeled streptavidin.
Figure 3. Streptavidin Labeling Workflow
Materials:
-
Azide-biotin tagged molecule
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS)
Procedure:
-
Blocking (for cell-based assays):
-
If labeling on the surface of cells, incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
-
Prepare Streptavidin Solution:
-
Dilute the fluorescently labeled streptavidin in blocking buffer to the desired working concentration (typically 1-10 µg/mL).
-
-
Labeling:
-
Add the diluted fluorescent streptavidin to the azide-biotin tagged molecule (or to the cells expressing the tagged molecule).
-
Incubate for 15-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the sample 2-3 times with wash buffer to remove unbound streptavidin. For in-solution labeling, purification may be performed using size exclusion chromatography if necessary.
-
-
Analysis:
-
The fluorescently labeled molecule is now ready for downstream applications such as fluorescence microscopy or flow cytometry.
-
Conclusion
The this compound tag provides a versatile platform for the fluorescent labeling of biomolecules. The choice between click chemistry and streptavidin-based conjugation will depend on the specific experimental requirements, such as the need for a covalent bond, the desired level of signal amplification, and the potential for non-specific background. By following the detailed protocols provided in these application notes, researchers can effectively label their molecules of interest and gain valuable insights into complex biological processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualization and quantification of GPCR trafficking in mammalian cells by confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 9. StreptaClick® - Click Chemistry - Kromnigon [kromnigon.com]
- 10. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic and Quantitative Analysis of G Protein-Coupled Receptor Trafficking Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of GPCR Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Click Reactions with Biotin-PEG-Azide
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving biotin-PEG-azide.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in biotin-PEG-azide click reactions?
Low yields in CuAAC reactions can be attributed to several factors:
-
Reagent Quality and Stability: Degradation of biotin-PEG-azide, the alkyne-containing molecule, or the reducing agent (sodium ascorbate) is a primary cause.[1]
-
Copper Catalyst Inactivation: The active catalyst, Cu(I), can be oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, improper temperature, or suboptimal pH can significantly impact the reaction efficiency.[3]
-
Ligand Issues: An inappropriate choice of ligand or an incorrect ligand-to-copper ratio can fail to protect the Cu(I) catalyst.[3]
-
Steric Hindrance: The bulky nature of the biotin-PEG moiety or the substrate to which it is being conjugated can physically impede the reaction.[4][5]
-
Interfering Buffer Components: Certain buffer components, such as Tris, can chelate the copper catalyst and inhibit the reaction.[1][6]
Q2: How should I store and handle Biotin-PEG-Azide?
Biotin-PEG-azide is sensitive to moisture and should be stored at -20°C with a desiccant.[7] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation. It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use and avoid storing aqueous solutions of the reagent.
Q3: Which copper source and ligand are recommended for biotin-PEG-azide conjugations?
For most bioconjugation applications, a combination of a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) as the copper source, a water-soluble Cu(I) stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), and sodium ascorbate (B8700270) as a reducing agent is recommended.[8] It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[3]
Q4: Can I perform the click reaction in any buffer?
No, buffer selection is critical. Avoid buffers containing primary amines like Tris, as they can chelate copper ions and inhibit the reaction.[1] Phosphate-buffered saline (PBS) and HEPES are generally good choices for CuAAC reactions.[6][9]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you observe minimal or no formation of your biotinylated product, follow this troubleshooting workflow:
Issue 2: Presence of Side Products
The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which leads to the formation of a diyne byproduct.[2] This can be minimized by:
-
Maintaining Anaerobic Conditions: Degas all solutions thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using an Adequate Amount of Reducing Agent: Ensure a sufficient concentration of sodium ascorbate is present to keep the copper in the Cu(I) state.
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Bioconjugation
| Reagent | Typical Concentration Range | Key Considerations |
| Alkyne-Substrate | 1 - 50 µM | Lower concentrations may necessitate longer reaction times or a higher excess of other reagents.[1] |
| Biotin-PEG-Azide | 10 µM - 1 mM | Use at least a 2-fold molar excess over the alkyne-containing molecule.[1] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 2 mM | A final concentration of 2 mM is a good starting point for labeling biomolecules.[10] |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Maintain a ligand to copper ratio of at least 5:1 to protect the Cu(I) state.[1] |
| Sodium Ascorbate | 2.5 mM - 100 mM | Should always be prepared fresh as it readily oxidizes in solution.[1] |
Experimental Protocols
Protocol 1: Quality Control of Biotin-PEG-Azide
This protocol allows for a functional test of the biotin-PEG-azide reagent using a simple alkyne-containing fluorescent dye.
Materials:
-
Biotin-PEG-Azide
-
Alkyne-functionalized fluorescent dye (e.g., a commercial alkyne-fluorophore)
-
Copper(II) Sulfate (CuSO₄)
-
THPTA
-
Sodium Ascorbate
-
DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
TLC plates and appropriate solvent system or HPLC system
Procedure:
-
Prepare Stock Solutions:
-
Biotin-PEG-Azide: 10 mM in DMSO.
-
Alkyne-fluorophore: 10 mM in DMSO.
-
CuSO₄: 20 mM in water.
-
THPTA: 50 mM in water.
-
Sodium Ascorbate: 1 M in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
5 µL of 10 mM Biotin-PEG-Azide (1 equivalent)
-
5 µL of 10 mM alkyne-fluorophore (1 equivalent)
-
80 µL of PBS
-
-
Vortex briefly.
-
-
Catalyst Premix:
-
In a separate tube, mix 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA. Let it stand for 2 minutes.
-
-
Initiate Reaction:
-
Add the 7.5 µL of the catalyst premix to the reaction tube.
-
Add 2.5 µL of 1 M sodium ascorbate to initiate the reaction.
-
Vortex and incubate at room temperature for 1 hour, protected from light.
-
-
Analysis:
-
Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system to separate the product from the starting materials. Visualize under UV light.
-
Alternatively, analyze the reaction mixture by HPLC to quantify product formation.
-
Expected Outcome: Successful reaction will show a new spot on the TLC plate (the biotinylated fluorophore) with a different retention factor than the starting alkyne-fluorophore, or a new peak in the HPLC chromatogram.
Protocol 2: General Procedure for Optimizing Biotin-PEG-Azide Click Reaction
This protocol provides a starting point for the biotinylation of an alkyne-containing protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
Biotin-PEG-Azide
-
Copper(II) Sulfate (CuSO₄)
-
THPTA
-
Sodium Ascorbate
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Biotin-PEG-Azide: 10 mM in DMSO.
-
CuSO₄: 20 mM in water.
-
THPTA: 50 mM in water.
-
Sodium Ascorbate: 1 M in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your alkyne-modified protein to a final concentration of 10-50 µM in a total volume of 90 µL of buffer.
-
Add 2 µL of 10 mM Biotin-PEG-Azide (final concentration ~200 µM, adjust for desired excess).
-
-
Catalyst Premix:
-
In a separate tube, mix 1 µL of 20 mM CuSO₄ and 2 µL of 50 mM THPTA. Let it stand for 2 minutes.
-
-
Initiate Reaction:
-
Add the 3 µL of the catalyst premix to the protein solution.
-
Add 5 µL of 1 M sodium ascorbate to initiate the reaction.
-
Gently mix and incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Remove unreacted small molecules and the copper catalyst using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Optimization: If the yield is low, consider systematically varying the concentrations of Biotin-PEG-Azide, CuSO₄, and THPTA as outlined in Table 1. Additionally, reaction time and temperature can be optimized. For sterically hindered substrates, incubation at 37°C or for longer durations may improve yields.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
Technical Support Center: Post-Reaction Purification of Biotinylated and PEGylated Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted N-(Azido-PEG2)-N-Biotin-PEG3-acid following a biomolecule conjugation reaction.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of unreacted this compound to consider for its removal?
A1: The unreacted reagent is a relatively small molecule with a molecular weight of 604.7 g/mol .[1][2] It possesses three key functional groups that can be exploited for separation: a terminal carboxylic acid, a biotin (B1667282) moiety, and an azide (B81097) group. The carboxylic acid provides a negative charge at neutral or basic pH, the biotin allows for strong affinity purification, and its smaller size compared to a typically larger target biomolecule (like a protein) is also a key differentiating factor.
Q2: My target molecule is a large protein. What is the most straightforward method to remove the small unreacted PEG reagent?
A2: For large protein products, size-based separation methods are highly effective. Size-exclusion chromatography (SEC) or dialysis are recommended for efficiently removing small molecular weight by-products and unreacted reagents from the much larger protein conjugate.[][4]
Q3: Can I use affinity chromatography to remove the unreacted biotinylated reagent?
A3: Yes, affinity chromatography utilizing streptavidin or avidin (B1170675) is a highly specific method for capturing biotinylated molecules.[5][6] This approach can be used to capture the unreacted this compound. However, keep in mind that your desired biotinylated product will also bind to the streptavidin resin. This method is therefore more suitable for applications where the target molecule is not biotinylated or for a subtractive purification strategy where the flow-through is collected.
Q4: How can I remove the unreacted reagent if my target molecule is also small, making size-exclusion chromatography difficult?
A4: When size differences are not significant, charge-based separation methods like ion-exchange chromatography (IEX) can be employed.[][7] The terminal carboxylic acid on the unreacted reagent will be negatively charged at a pH above its pKa, allowing it to bind to an anion-exchange resin. The elution of the desired product versus the unreacted reagent can be controlled by a salt gradient or pH change.
Q5: What should I do about the unreacted NHS ester if I used it to activate the carboxylic acid of the PEG reagent?
A5: Unreacted N-hydroxysuccinimide (NHS) esters should be quenched to prevent unwanted side reactions. This can be achieved by adding a small molecule with a primary amine, such as Tris or glycine.[8] Additionally, byproducts of the NHS ester reaction can be removed during the subsequent purification steps like SEC or dialysis.[9] For O-acyl esters, which can be unwanted side products, treatment with methylamine (B109427) can be an effective removal strategy.[10][11]
Purification Strategy Comparison
The following table summarizes the recommended purification techniques for removing unreacted this compound.
| Purification Technique | Principle of Separation | Best For | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Separating large biomolecules from the small unreacted reagent.[] | High resolution, gentle on proteins. | Can be time-consuming for large volumes, potential for sample dilution. |
| Dialysis / Ultrafiltration | Molecular Size | Separating large biomolecules from the small unreacted reagent.[7] | Simple, can handle large volumes. | Slower than chromatography, potential for sample loss on membranes. |
| Affinity Chromatography (Streptavidin) | Biotin-Streptavidin Interaction | Removing biotinylated molecules from a mixture.[5][6] | Highly specific and efficient for biotinylated compounds. | Desired product may also bind if it is biotinylated, requiring harsh elution conditions.[12] |
| Ion-Exchange Chromatography (IEX) | Molecular Charge | Separating molecules with different net charges.[][7] | High capacity, can separate molecules of similar size. | Requires optimization of pH and buffer conditions. |
| Reverse-Phase Chromatography (RPC) | Hydrophobicity | Separation of small molecules. | Good for resolving small molecules with different polarities. | Can be denaturing for some proteins. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Protein Purification
-
Column Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for separating your target protein from the ~600 Da unreacted reagent.
-
Equilibration: Equilibrate the column with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Loading: Load your reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer. The larger protein conjugate will elute first, followed by the smaller unreacted this compound and other small molecule impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by UV-Vis spectrophotometry (e.g., at 280 nm for protein) and/or SDS-PAGE to identify the fractions containing your purified product.
Protocol 2: Ion-Exchange Chromatography (IEX) for Purification
-
Resin Selection: Select an anion-exchange resin (e.g., Q-sepharose) as the unreacted reagent has a terminal carboxylic acid.
-
Buffer Preparation: Prepare a low-salt binding buffer and a high-salt elution buffer. The pH should be chosen such that your target molecule and the unreacted reagent have different net charges.
-
Column Equilibration: Equilibrate the IEX column with the binding buffer.
-
Sample Loading: Load the reaction mixture onto the column.
-
Wash: Wash the column with the binding buffer to remove any unbound molecules.
-
Elution: Apply a salt gradient (increasing concentration of the elution buffer) to elute the bound molecules. The unreacted this compound should elute at a specific salt concentration, separated from your target molecule.
-
Fraction Collection and Analysis: Collect and analyze fractions to identify the purified product.
Workflow for Post-Reaction Cleanup
Caption: Workflow for removing unreacted this compound.
References
- 1. N-(Azido-PEG2)-N-Biotin-PEG3-acid_2112731-59-4_新研博美 [xinyanbm.com]
- 2. precisepeg.com [precisepeg.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 6. goldbio.com [goldbio.com]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. promegaconnections.com [promegaconnections.com]
N-(Azido-PEG2)-N-Biotin-PEG3-acid stability and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and long-term storage of N-(Azido-PEG2)-N-Biotin-PEG3-acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of the molecule throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: For long-term stability, the solid compound should be stored at -20°C in a desiccated environment, protected from light.[1][2][3] Some suppliers suggest that short-term storage at 0-4°C or even ambient temperatures during shipping is acceptable.[1] To prevent moisture condensation, it is crucial to allow the container to equilibrate to room temperature before opening.[1][3]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the recommended solvents for creating a stock solution.[1][4] Ensure you are using a fresh, anhydrous grade of the solvent, as the presence of water can compromise the stability of the molecule.
Q3: How should I store the reconstituted stock solution?
A3: Stock solutions should be prepared fresh immediately before use whenever possible.[1][5][6] If storage is necessary, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] For extended storage, these aliquots should be stored at -80°C for up to six months.[1][4][7]
Q4: What are the main factors that can cause degradation of this molecule?
A4: The primary degradation pathway for similar molecules containing ester functionalities is hydrolysis, which is sensitive to moisture.[1][8][9] The azide (B81097) group is generally stable but can be sensitive to prolonged exposure to light and heat.[2] The PEG chains themselves are highly stable.[2]
Q5: Is the azide group stable under typical laboratory conditions?
A5: The azide group is thermally and chemically stable under most ambient laboratory conditions.[2] It is a key functional group for "click chemistry" reactions due to its high selectivity and stability under a wide range of conditions.[10][11] However, it should be protected from strong reducing agents and prolonged light exposure.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Problem 1: Low or no signal in biotin-based detection assays (e.g., Western blot, ELISA).
-
Possible Cause A: Degraded Reagent. Improper storage or handling of the solid reagent or stock solution can lead to degradation.
-
Solution: Ensure the compound has been stored correctly at -20°C or below in a desiccated environment. When preparing solutions, use anhydrous solvents and prepare them fresh. If the stock solution is old, consider preparing a fresh one.
-
-
Possible Cause B: Inefficient Labeling. The reaction conditions for conjugating the carboxylic acid end of the molecule to your target may not be optimal.
-
Solution: The terminal carboxylic acid can react with primary amino groups in the presence of activating agents like EDC/NHS. Ensure your reaction buffer is free of primary amines (e.g., Tris) and the pH is within the optimal range for the chosen coupling chemistry, typically pH 7.2-8.5 for NHS ester reactions.[12][13]
-
-
Possible Cause C: Steric Hindrance. The PEG linker is designed to reduce steric hindrance, but the accessibility of the biotin (B1667282) moiety to streptavidin could still be an issue depending on the conjugated target.[14][15]
-
Solution: The PEG spacers in this molecule are intended to minimize this issue. However, if you suspect steric hindrance, you might consider a linker with a longer PEG chain.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause A: Repeated Freeze-Thaw Cycles. Aliquoting the stock solution is critical to avoid degradation from repeated changes in temperature.[4]
-
Solution: Prepare single-use aliquots of your stock solution and store them at -80°C.
-
-
Possible Cause B: Moisture Contamination. The introduction of moisture into the solid reagent or solvent can lead to hydrolysis.[1][8][9]
-
Solution: Always allow the reagent vial to warm to room temperature before opening. Use anhydrous solvents and handle them in a way that minimizes exposure to atmospheric moisture.
-
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Duration | Temperature | Conditions |
| Solid | Long-term (months to years) | -20°C | Desiccated, protected from light[1][2][3] |
| Short-term (days to weeks) | 0-4°C | Desiccated, protected from light[1] | |
| Solution (in anhydrous DMSO/DMF) | Immediate Use | Room Temperature | Prepare fresh before use[1][5][6] |
| Short-term | -20°C | Up to 1 month[7] | |
| Long-term | -80°C | Up to 6 months (aliquoted)[1][4][7] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1][3]
-
Add a sufficient volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure the compound is fully dissolved.
-
If not for immediate use, aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: General Workflow for Conjugation to a Primary Amine-Containing Molecule
This protocol outlines a general procedure for conjugating the carboxylic acid of the linker to a protein. Optimization will be required for specific applications.
-
Activate the Carboxylic Acid: In a reaction tube, dissolve this compound in anhydrous DMF. Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as EDC.
-
Prepare the Target Molecule: Dissolve your protein or other amine-containing molecule in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[12]
-
Conjugation Reaction: Add the activated linker solution to the target molecule solution. The molar ratio of linker to target will need to be optimized.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1]
-
Quenching: Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted linker.[1] Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis.[1][12]
Visualizations
Caption: Experimental workflow for handling and conjugation of the linker.
Caption: Potential degradation pathways for the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 10. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 11. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Side reactions of N-(Azido-PEG2)-N-Biotin-PEG3-acid with proteins
Welcome to the technical support center for N-(Azido-PEG2)-N-Biotin-PEG3-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent in protein modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound with proteins?
A1: The this compound reagent utilizes an N-hydroxysuccinimide (NHS) ester to react with primary amines (-NH₂) on the protein surface.[1] This reaction, known as acylation, primarily targets the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus, forming a stable amide bond.[1][2] The reaction is most efficient at a pH between 7.2 and 8.5, where the primary amines are deprotonated and more nucleophilic.[3][4]
Q2: What are the potential side reactions when using this NHS ester-containing reagent?
A2: Besides the intended reaction with primary amines, several side reactions can occur:
-
Hydrolysis: The NHS ester can react with water and hydrolyze, rendering it inactive. This competing reaction is more pronounced at higher pH values.[3][5] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).[3]
-
Reaction with other amino acid residues: Under certain conditions, especially when primary amines are not readily accessible, the NHS ester can react with other nucleophilic amino acid side chains.[6][7] Significant reactivity has been observed with serine, threonine, and tyrosine.[6][8] Minor reactions with arginine and cysteine have also been reported.[6]
-
Intra- and intermolecular crosslinking: If the protein has multiple reactive sites in close proximity, the reagent could potentially lead to the formation of protein crosslinks, although this is less common with monofunctional reagents.
Q3: What are the functions of the different components of this compound?
A3: This reagent is trifunctional:
-
N-Biotin: The biotin (B1667282) moiety allows for strong and specific binding to avidin (B1170675) or streptavidin, which is useful for detection, purification, and immobilization of the labeled protein.[9]
-
Azido-PEG2: The azide (B81097) group is a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the subsequent, highly specific conjugation of a second molecule containing an alkyne group.[10][11]
-
Acid with NHS ester: The carboxylic acid is activated as an NHS ester to enable covalent conjugation to primary amines on the protein.[1]
-
PEG linkers (PEG2 and PEG3): The polyethylene (B3416737) glycol (PEG) spacers increase the reagent's hydrophilicity and create distance between the protein, the biotin, and the azide group.[12][13] This can help to reduce steric hindrance and improve the accessibility of the functional groups.[12]
Q4: What buffers should be used for the labeling reaction?
A4: It is crucial to use an amine-free buffer to avoid competition with the protein for reaction with the NHS ester.[4][14] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers at a pH of 7.2-8.5.[3][14] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided during the reaction.[5][14]
Q5: How stable is the azide group on the reagent?
A5: The azide group is generally stable under the conditions used for NHS ester labeling. However, azides can be sensitive to acidic conditions and can degrade over time in biological samples.[15] For long-term storage of the labeled protein, it is advisable to maintain a neutral or slightly basic pH.
Troubleshooting Guide
This guide addresses common issues encountered during protein labeling with this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or No Biotinylation | Inactive NHS-ester reagent: The reagent may have hydrolyzed due to improper storage or handling.[1][14] | Use a fresh vial of the reagent. Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[16][17] |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the protein for the NHS ester.[5][14] | Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before the reaction.[1] | |
| Insufficient molar excess of the reagent: The ratio of reagent to protein may be too low for efficient labeling.[1] | Increase the molar ratio of the biotinylation reagent to the protein. A 10- to 20-fold molar excess is a common starting point.[1] | |
| Low protein concentration: Dilute protein solutions can lead to less efficient labeling due to the competing hydrolysis reaction. | If possible, concentrate the protein solution to 1-10 mg/mL.[1] | |
| Protein Precipitation during Reaction | High concentration of organic solvent: The reagent is often dissolved in an organic solvent like DMSO or DMF, which can denature proteins at high concentrations.[1] | Keep the volume of the added reagent stock solution low, ideally less than 10% of the total reaction volume.[1] |
| Protein instability: The protein may not be stable under the reaction conditions (e.g., pH, temperature). | Perform the reaction at a lower temperature (e.g., 4°C for a longer duration) or optimize the buffer pH.[1] | |
| High Background in Downstream Assays (e.g., Western Blot, ELISA) | Incomplete removal of unreacted biotin reagent: Excess free biotin will compete for binding to streptavidin/avidin, leading to high background.[1] | Ensure thorough purification of the biotinylated protein using dialysis or gel filtration (desalting column) to remove all unreacted reagent.[1] |
| Non-specific binding of avidin/streptavidin: Avidin, in particular, can exhibit non-specific binding to proteins.[9][18] | Use streptavidin instead of avidin as it generally shows less non-specific binding.[9] Increase the salt concentration (e.g., up to 0.5 M NaCl) in washing buffers.[9][18] | |
| Loss of Protein Activity | Biotinylation of critical lysine residues: The NHS ester may have reacted with lysine residues in the active site or other functionally important regions of the protein.[1] | Reduce the molar excess of the biotinylation reagent to achieve a lower degree of labeling.[1] |
| Denaturation of the protein: The reaction conditions may have caused the protein to unfold. | Optimize reaction conditions (pH, temperature, buffer composition) to maintain protein stability. | |
| Inconsistent Results Between Batches | Variability in the degree of labeling: Minor differences in reaction conditions can lead to batch-to-batch variation.[19] | Carefully control all reaction parameters, including protein concentration, reagent molar excess, reaction time, and temperature. |
| Incomplete removal of quenching reagent: If a quenching reagent is used, its incomplete removal could interfere with subsequent steps. | Ensure thorough purification after the quenching step. |
Experimental Protocols
General Protocol for Protein Biotinylation
This protocol provides a starting point for the biotinylation of a protein using this compound.
-
Buffer Exchange:
-
Reagent Preparation:
-
Biotinylation Reaction:
-
Calculate the required volume of the reagent stock solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point).[1]
-
Add the calculated volume of the reagent to the protein solution while gently vortexing.[21]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification of the Biotinylated Protein:
Qualitative Test for NHS Ester Activity
This protocol can be used to check if the NHS ester on the reagent is still active.
-
Dissolve 1-2 mg of the this compound in 2 mL of an amine-free buffer.
-
Measure the absorbance of the solution at 260 nm.
-
Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution and vortex for 30 seconds.
-
Promptly measure the absorbance at 260 nm again.
-
An increase in absorbance indicates the release of the N-hydroxysuccinimide (NHS) group upon hydrolysis, confirming that the reagent was active.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 10. N-(Azido-PEG2)-N-Biotin-PEG3-acid_2112731-59-4_新研博美 [xinyanbm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. researchgate.net [researchgate.net]
N-(Azido-PEG2)-N-Biotin-PEG3-acid reaction time and temperature optimization
Welcome to the technical support center for N-(Azido-PEG2)-N-Biotin-PEG3-acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using this versatile linker.
Frequently Asked Questions (FAQs)
General
-
Q1: What is this compound? this compound is a bifunctional molecule used in bioconjugation and chemical biology.[1][2] It features two key reactive groups: an azide (B81097) group for "click chemistry" reactions with alkynes, and a terminal carboxylic acid for forming stable amide bonds with primary amines.[1][3] The polyethylene (B3416737) glycol (PEG) linkers increase its solubility in aqueous solutions.[4]
-
Q2: What are the main applications of this reagent? This reagent is primarily used for biotinylation, which is the process of attaching a biotin (B1667282) tag to a molecule of interest.[5] This is useful for detecting, purifying, and immobilizing proteins and other biomolecules. The azide group allows for its use in bio-orthogonal labeling experiments, where the biotin tag can be attached to a specific site on a molecule that has been modified to contain an alkyne group.[6][7]
-
Q3: How should I store this compound? For long-term stability, it is recommended to store the reagent at -20°C in a dry environment.[8][9]
Carboxylic Acid (Amine Coupling) Reactions
-
Q4: How do I couple the carboxylic acid group to a primary amine on my protein? The carboxylic acid must first be activated to make it reactive towards primary amines. This is typically done by converting it into an N-hydroxysuccinimide (NHS) ester using activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][10] The resulting NHS ester then readily reacts with primary amines (e.g., on the lysine (B10760008) residues of a protein) to form a stable amide bond.[11][12]
-
Q5: What are the optimal reaction conditions for the NHS ester coupling? The reaction is typically carried out in a pH range of 7 to 9, with an optimal pH between 8.3 and 8.5.[11] A common starting point for the reaction is to incubate for 30-60 minutes at room temperature or for 2 hours on ice.[13] It is important to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the intended reaction.[13]
Azide (Click Chemistry) Reactions
-
Q6: What type of reaction does the azide group undergo? The azide group participates in a "click chemistry" reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This reaction forms a stable triazole linkage with a molecule containing an alkyne group.[2]
-
Q7: What are the typical conditions for a CuAAC reaction? A typical CuAAC reaction involves mixing the azide-containing molecule with the alkyne-containing molecule in the presence of a copper(I) catalyst. The copper(I) is often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate.[14] The reaction is usually performed in an aqueous buffer.
Troubleshooting Guides
Problem: Low Yield of Amine-Coupled Product
| Potential Cause | Recommendation |
| Inactive NHS ester | The NHS ester is sensitive to moisture and can hydrolyze over time.[15] It is best to prepare the NHS ester solution immediately before use and avoid storing it.[13] To prevent moisture contamination, allow the reagent vial to equilibrate to room temperature before opening.[15] |
| Incorrect pH of reaction buffer | The reaction between an NHS ester and a primary amine is most efficient at a pH between 7 and 9.[11] If the pH is too low, the primary amines will be protonated and less reactive. If the pH is too high, the NHS ester will hydrolyze more rapidly.[11] Optimize the pH of your reaction buffer. |
| Presence of competing primary amines | Buffers such as Tris or glycine contain primary amines that will compete with your target molecule for reaction with the NHS ester.[13] Use an amine-free buffer like phosphate-buffered saline (PBS).[13] |
| Insufficient molar excess of the reagent | A 10- to 40-fold molar excess of the biotinylation reagent over the protein is a good starting point.[16] You may need to optimize this ratio for your specific protein. |
Problem: Non-Specific Labeling
| Potential Cause | Recommendation |
| Reaction with other nucleophiles | While NHS esters are primarily reactive towards primary amines, they can also react with other nucleophilic groups on a protein, such as the side chains of serine, tyrosine, and arginine, under certain conditions.[17] |
| High molar coupling ratio | Using a very high molar excess of the biotinylation reagent can lead to the modification of less reactive sites and potentially cause protein precipitation.[16] It is advisable to start with a lower molar coupling ratio and optimize it for your specific protein. |
Experimental Protocols
Protocol 1: Two-Step Amine Coupling via NHS Ester Formation
-
Reagent Preparation : Allow the this compound vial to equilibrate to room temperature before opening. Prepare a stock solution of the reagent in an anhydrous organic solvent like DMSO or DMF.
-
NHS Ester Activation : In a separate reaction, mix the this compound with an activating agent (e.g., EDC and NHS) in an appropriate buffer to form the NHS ester.
-
Protein Preparation : Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[11]
-
Conjugation : Add the freshly prepared NHS ester of this compound to the protein solution. A common starting molar ratio is a 20-fold excess of the NHS ester to the protein.[16]
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13]
-
Quenching : Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-buffered saline (TBS).
-
Purification : Remove the excess, unreacted biotinylation reagent and byproducts by dialysis or gel filtration.[13]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation : Prepare stock solutions of your alkyne-modified molecule, this compound, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Reaction Setup : In a microcentrifuge tube, combine the alkyne-modified molecule and the this compound in a suitable buffer (e.g., HEPES buffer at pH 7.3).[14]
-
Initiation of Click Reaction : Add the copper(II) sulfate and a copper-coordinating ligand (e.g., BTTAA) to the mixture.[14] Initiate the reaction by adding the sodium ascorbate.[14]
-
Incubation : Incubate the reaction for 1 hour at room temperature in the dark.[14]
-
Purification : Purify the biotinylated product using an appropriate method, such as affinity chromatography or dialysis, to remove the catalyst and excess reagents.
Visualizations
Caption: Workflow for amine coupling using this compound.
Caption: Workflow for CuAAC click chemistry with this compound.
References
- 1. N-(Azido-PEG2)-N-Biotin-PEG3-acid_2112731-59-4_新研博美 [xinyanbm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-西安齐岳生物 [0qy.com]
- 4. Biotin-PEG3-N3 | CAS:875770-34-6 | Biopharma PEG [biochempeg.com]
- 5. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 6. biotin-xx.com [biotin-xx.com]
- 7. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(Biotin-PEG2)-N-Bis(PEG3-azide) | BroadPharm [broadpharm.com]
- 9. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]
- 10. PEG Acid | BroadPharm [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Biotin-PEG3-NHS ester, 1253286-56-4 | BroadPharm [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 17. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification issues with N-(Azido-PEG2)-N-Biotin-PEG3-acid labeled samples
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(Azido-PEG2)-N-Biotin-PEG3-acid and other PEGylated biotin (B1667282) reagents.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to quantify the degree of biotinylation for samples labeled with this compound?
The most common methods for quantifying biotinylation include the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay, enzyme-linked immunosorbent assays (ELISA), fluorescent-based assays, and mass spectrometry.[1][2] An SDS-PAGE gel shift assay can also be used for qualitative or semi-quantitative assessment.[2]
Q2: Why is the HABA assay a commonly used, yet sometimes problematic, method for biotin quantification?
The HABA assay is widely used due to its simplicity and reliance on a standard spectrophotometer.[1][3] However, it suffers from several drawbacks, including poor sensitivity, the need for relatively large sample amounts, and a tendency to underestimate the true degree of biotinylation.[1][3] This underestimation occurs because the assay measures the amount of biotin available to bind to avidin (B1170675), and steric hindrance from the PEG chains or adjacent biotin molecules can prevent this binding.[3][4]
Q3: How does the PEG spacer arm in this compound affect quantification?
The polyethylene (B3416737) glycol (PEG) spacer arm is designed to increase solubility and reduce steric hindrance, making the biotin more accessible for binding to streptavidin.[1][5] However, the length and conformation of the PEG chain can also influence the binding kinetics and stoichiometry between biotin and avidin/streptavidin.[4] Longer PEG chains can sometimes shield the biotin, affecting the accuracy of certain quantification methods that rely on this interaction.[4][6]
Q4: What are more sensitive alternatives to the HABA assay?
Fluorescent-based quantification assays are a more sensitive alternative to the HABA assay.[7][8][9] These assays often utilize a fluorescently labeled streptavidin or a biotin-fluorophore conjugate, providing a more robust signal for quantification.[7][8]
Q5: Can I use mass spectrometry to quantify the degree of biotinylation?
Yes, mass spectrometry (MS) is a powerful technique for characterizing biotinylated proteins and can be used to determine the degree of labeling.[2][10] Electrospray ionization mass spectrometry (ESI-MS) is often preferred for this purpose. However, the analysis of PEGylated proteins by MS can be complex due to the heterogeneity of the PEG polymer, which can complicate the resulting spectra.[10]
Troubleshooting Guides
Issue 1: Low or No Signal in HABA Assay
Q: I performed a HABA assay on my protein labeled with this compound, but I'm seeing a very small change in absorbance, suggesting low biotinylation. What could be the cause?
A: Several factors could contribute to a low signal in a HABA assay:
-
Inefficient Biotinylation: The initial labeling reaction may have been inefficient. This could be due to suboptimal pH, the presence of primary amines in your buffer (e.g., Tris), or a compromised biotinylation reagent.[11]
-
Insufficient Removal of Free Biotin: It is crucial to remove all non-reacted biotin before performing the assay, as it will compete with the biotinylated protein for binding to avidin.[12][13][14] Ensure thorough dialysis or desalting of your sample.[12][13][14]
-
Underestimation by the HABA Assay: The HABA assay is known to sometimes underestimate the degree of biotinylation, especially if the PEG chains cause steric hindrance or if multiple biotins are in close proximity on the protein surface.[3]
-
Incorrect Assay Conditions: Ensure that the assay is performed at the correct pH and that the buffer used is compatible with the HABA/avidin reagent.[12] Buffers containing potassium can sometimes cause precipitation.[12][14]
Issue 2: Inconsistent Quantification Results Between Batches
Q: I'm getting variable biotinylation efficiencies each time I perform the labeling and quantification. How can I improve reproducibility?
A: To improve the reproducibility of your biotinylation and quantification:
-
Standardize the Labeling Protocol: Ensure that all parameters of the labeling reaction (e.g., protein concentration, reagent molar excess, reaction time, temperature, and pH) are kept consistent between experiments.
-
Verify Reagent Quality: Use fresh, high-quality biotinylation reagents. NHS esters, for example, are moisture-sensitive and can lose reactivity over time.
-
Consistent Purification: Employ a consistent and thorough method for removing excess biotin after the labeling reaction, such as size-exclusion chromatography or dialysis.
-
Use a Reliable Quantification Method: If you are experiencing significant variability with the HABA assay, consider switching to a more sensitive and robust method like a fluorescent-based assay or using mass spectrometry for more precise characterization.
Issue 3: High Background in ELISA-Based Quantification
Q: I'm using an ELISA-based method to quantify my biotinylated sample, but I'm observing high background signal. What are the possible reasons?
A: High background in an ELISA can be caused by several factors:
-
Insufficient Blocking: Ensure that the microplate wells are adequately blocked to prevent non-specific binding of the streptavidin conjugate. Using a blocking buffer containing a small amount of biotin-free protein, such as BSA, can be effective.[15]
-
Inadequate Washing: Increase the number and rigor of your wash steps to remove any unbound reagents.
-
Cross-Reactivity: The streptavidin conjugate may be cross-reacting with other components in your sample.
-
Endogenous Biotin: Some samples, particularly cell lysates, may contain endogenous biotinylated proteins that can contribute to the background signal.[15]
Experimental Protocols
Protocol 1: HABA Assay for Biotin Quantification
This protocol provides a general procedure for estimating the degree of biotinylation using the HABA assay.
Materials:
-
HABA/Avidin Solution
-
Biotinylated protein sample (dialyzed or desalted)
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4
-
Spectrophotometer capable of reading at 500 nm
-
Cuvettes or microplate
Procedure (Cuvette Method):
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette.
-
Measure the absorbance of the solution at 500 nm. This is your A500 (HABA/Avidin).
-
Add 100 µL of your biotinylated protein sample to the cuvette and mix well.
-
Incubate for a few minutes until the absorbance reading stabilizes.
-
Measure the absorbance of the solution at 500 nm. This is your A500 (HABA/Avidin/Biotin Sample).
Data Analysis:
The concentration of biotin can be calculated using the Beer-Lambert law, based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (ε500 = 34,000 M-1cm-1).[16]
-
Calculate the change in absorbance (ΔA500): ΔA500 = A500 (HABA/Avidin) - A500 (HABA/Avidin/Biotin Sample)
-
Calculate the concentration of biotin in the cuvette: [Biotin] (M) = ΔA500 / (ε500 * path length)
-
Calculate the moles of biotin per mole of protein.
Protocol 2: Fluorescent Streptavidin-Based Quantification
This protocol outlines a general approach for quantifying biotinylation using a fluorescently labeled streptavidin.
Materials:
-
Fluorescently labeled streptavidin (e.g., conjugated to FITC, Alexa Fluor dyes, or R-PE)[17]
-
Biotinylated protein sample (dialyzed or desalted)
-
Biotin-free blocking buffer (e.g., PBS with 1% BSA)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Coat a high-binding microplate with your biotinylated protein sample at various dilutions. Incubate to allow for binding.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a biotin-free blocking buffer to prevent non-specific binding.
-
Wash the plate again.
-
Add the fluorescently labeled streptavidin at an optimized concentration.[17] Incubate to allow for binding to the biotinylated protein.
-
Wash the plate thoroughly to remove unbound fluorescent streptavidin.
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Generate a standard curve using a known concentration of biotinylated standard to determine the amount of biotin in your sample.
Protocol 3: Mass Spectrometry Workflow for Biotinylation Analysis
This provides a general workflow for using mass spectrometry to determine the degree of biotinylation.
-
Sample Preparation: Purify the biotinylated protein to remove any unreacted labeling reagent and other contaminants.
-
Intact Mass Analysis:
-
Perform Liquid Chromatography-Mass Spectrometry (LC-MS) on the intact protein.[10]
-
Use Electrospray Ionization (ESI) to generate multiply charged ions of the protein.
-
Deconvolute the resulting mass spectrum to determine the mass of the intact protein.
-
The number of biotin labels can be determined by the mass shift compared to the unlabeled protein. The mass of the this compound moiety is 604.7 g/mol .[18]
-
-
Peptide Mapping (for site-specific information):
-
Digest the biotinylated protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the biotinylated peptides by searching for the mass modification on specific amino acid residues (e.g., lysine).
-
Data Presentation
Table 1: Comparison of Common Biotin Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| HABA Assay | Competitive colorimetric assay where biotin displaces HABA from avidin, causing a decrease in absorbance at 500 nm.[1][9] | Simple, inexpensive, uses standard equipment. | Low sensitivity, requires large sample amounts, can underestimate biotinylation due to steric hindrance.[1][3] |
| ELISA | Immobilized biotinylated protein is detected by a streptavidin-enzyme conjugate.[1] | High sensitivity and specificity. | Can be more time-consuming, susceptible to high background if not optimized.[19] |
| Fluorescent Assays | Detection of a fluorescent signal from a biotin-fluorophore conjugate or a fluorescently labeled streptavidin.[7][8] | High sensitivity, good for low abundance samples. | Requires a fluorescence plate reader or spectrophotometer. |
| Mass Spectrometry | Direct measurement of the mass increase of the protein or peptides after biotinylation.[2] | Provides precise mass information and degree of labeling, can identify modification sites. | Requires specialized equipment and expertise, data analysis can be complex for PEGylated proteins.[10] |
| SDS-PAGE Gel Shift | Biotinylated protein is incubated with streptavidin, and the resulting complex has a higher molecular weight, causing a "shift" on an SDS-PAGE gel.[2] | Simple, qualitative confirmation of biotinylation. | Not quantitative, resolution may be poor for large proteins. |
Visualizations
Caption: Experimental workflow for biotinylation and quantification.
Caption: Troubleshooting decision tree for quantification issues.
Caption: Principle of the HABA competitive binding assay.
References
- 1. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 2. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discrimination between streptavidin and avidin with fluorescent affinity-based probes - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. enovatia.com [enovatia.com]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 16. tandfonline.com [tandfonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. precisepeg.com [precisepeg.com]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Validation & Comparative
A Comparative Guide to Azide-Biotin Linkers: The Impact of PEG Spacer Length on Performance
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate linker is a critical determinant of the efficacy and safety of bioconjugates. Azide-biotin linkers featuring polyethylene (B3416737) glycol (PEG) spacers are widely utilized for their ability to connect molecules of interest to biotin (B1667282) for detection, purification, and targeting applications. The length of the PEG spacer is a crucial parameter that can significantly modulate the physicochemical and pharmacokinetic properties of the final conjugate. This guide provides an objective comparison of different PEG spacer lengths in azide-biotin and other bioconjugation linkers, supported by experimental data, to aid in the rational design of bioconjugates for therapeutic and diagnostic applications.
The Role of PEG Spacers in Bioconjugation
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that offers several advantages when incorporated as a spacer in linkers:
-
Improved Solubility: PEGylation increases the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic molecules, preventing aggregation and improving handling in aqueous buffers.[1][2]
-
Reduced Steric Hindrance: The flexible nature of the PEG chain provides a spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[2]
-
Enhanced Pharmacokinetics: In therapeutic applications such as antibody-drug conjugates (ADCs), PEG linkers can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer plasma half-life.[3][4] This can result in greater accumulation at the target site.
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.[3]
The choice of PEG spacer length is a trade-off between these beneficial properties and potential drawbacks, such as a decrease in binding affinity or cell permeability with excessively long linkers.
Data Presentation: Impact of PEG Spacer Length on Performance
The following tables summarize quantitative data from studies on bioconjugates, primarily antibody-drug conjugates (ADCs), which provide valuable insights into the effects of different PEG linker lengths. While the specific context is ADCs, the principles are broadly applicable to other bioconjugates, including those using azide-biotin linkers for targeted applications.
Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics in Rats [4]
| PEG Linker Length | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017.[4] This data illustrates that increasing the PEG linker length up to PEG8 significantly decreases the clearance rate of the ADC, thereby increasing its circulation time.[4] Longer PEG chains (PEG12 and PEG24) did not provide a significant further reduction in clearance.[4]
Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate [4]
| PEG Linker Length | Relative Cytotoxicity (Compared to No PEG) |
| No PEG | 1 |
| 4 kDa | 4.5-fold reduction |
| 10 kDa | 22-fold reduction |
This table highlights a potential trade-off of using longer PEG linkers, where increased length can lead to a reduction in in vitro potency.[4] This is likely due to the larger hydrodynamic size of the conjugate, which may hinder its cellular uptake or access to its intracellular target.
Table 3: Impact of PEG Spacer Length on In Vivo Antitumor Efficacy of an ADC [5]
| PEG Linker Length | Tumor Growth Inhibition (%) |
| PEG4 | Moderate |
| PEG8 | Significant |
| PEG12 | High |
| PEG24 | Very High |
In this study, longer PEG linkers correlated with improved in vivo antitumor efficacy, which is attributed to the enhanced pharmacokinetic properties of the ADC, leading to greater tumor accumulation.[5]
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates with different PEG linkers. Below are representative protocols for key experiments.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation
This protocol describes a general procedure for conjugating an azide-biotin linker to an alkyne-containing molecule.
Materials:
-
Alkyne-modified molecule (e.g., protein, peptide, or small molecule)
-
Azide-PEGn-Biotin linker (e.g., n=4, 8, 12)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve linker)
Procedure:
-
Prepare a stock solution of the Azide-PEGn-Biotin linker: Dissolve the linker in DMSO or PBS to a concentration of 10 mM.
-
Prepare a stock solution of the alkyne-modified molecule: Dissolve the molecule in PBS to a concentration of 1 mM.
-
Prepare the catalyst solution: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio in PBS. A typical final concentration in the reaction is 1 mM CuSO₄ and 5 mM THPTA.
-
Set up the click reaction: In a clean microcentrifuge tube, combine the following in order:
-
Alkyne-modified molecule (to a final concentration of 100 µM)
-
Azide-PEGn-Biotin linker (to a final concentration of 200 µM, a 2-fold molar excess)
-
Catalyst solution
-
-
Initiate the reaction: Add freshly prepared sodium ascorbate solution (to a final concentration of 5 mM) to the reaction mixture.
-
Incubate the reaction: Gently mix the solution and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Purify the biotinylated product: The resulting biotinylated molecule can be purified from excess reagents using methods appropriate for the molecule, such as dialysis, size-exclusion chromatography, or affinity purification.
Protocol 2: Pharmacokinetic (PK) Study of a PEGylated Bioconjugate in Rodents[5]
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a bioconjugate with different PEG spacer lengths.
Animal Model:
-
Sprague-Dawley rats or BALB/c mice.
Procedure:
-
Administration: Administer the bioconjugates with varying PEG linker lengths intravenously (i.v.) via the tail vein at a defined dose (e.g., 3 mg/kg).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 h, 6 h, 24 h, 48 h, 72 h, and 96 h) post-injection.
-
Sample Processing: Isolate plasma from the blood samples by centrifugation.
-
Quantification: Quantify the concentration of the bioconjugate in the plasma using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) that detects a component of the conjugate (e.g., the antibody in an ADC).
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as clearance, half-life, and area under the curve (AUC).
Mandatory Visualizations
Logical Workflow for Protein Biotinylation and Analysis
References
Navigating the Landscape of Dual-Labeling: A Guide to Alternatives for N-(Azido-PEG2)-N-Biotin-PEG3-acid
In the intricate world of proteomics and drug development, the ability to impart dual functionality to a single biomolecule is a powerful tool. Bifunctional linkers, such as N-(Azido-PEG2)-N-Biotin-PEG3-acid, which provide both a biotin (B1667282) handle for affinity purification and an azide (B81097) group for bioorthogonal "click" chemistry, are invaluable. However, the specific characteristics of this reagent may not be optimal for every experimental design. Researchers may require linkers with different spacer lengths, cleavable moieties for gentle elution, or alternative structural properties. This guide provides a comprehensive comparison of commercially available alternatives, supported by experimental data where available, to assist researchers in selecting the most appropriate tool for their dual-labeling needs.
Comparison of Key Alternatives
The primary alternatives to this compound can be broadly categorized by the nature of their linker: non-cleavable PEG linkers of varying lengths and linkers containing a cleavable sequence.
Non-Cleavable PEG Linkers
Varying the length of the polyethylene (B3416737) glycol (PEG) spacer can influence the solubility and steric hindrance of the conjugate. While direct comparative data on labeling efficiency as a function of PEG length is sparse, longer PEG chains are generally employed to enhance aqueous solubility and to extend the biotin and azide moieties further from the surface of the labeled protein, potentially improving their accessibility for subsequent binding and reaction.
Cleavable Linkers
For applications such as mass spectrometry-based proteomics, the ability to release the captured biomolecule from streptavidin under mild conditions is highly desirable. This has led to the development of biotin-azide reagents with cleavable linkers. A 2010 study in the Journal of the American Chemical Society compared the performance of five such cleavable probes.[1][2]
The table below summarizes the performance of these cleavable linkers and includes other non-cleavable alternatives for comparison.
| Reagent Category | Specific Example/Cleavable Moiety | Cleavage Condition | Labeling Selectivity (Signal-to-Noise) | Post-Cleavage Mass Tag | Key Advantages & Considerations |
| Non-Cleavable | N-(Azido-PEGn)-N-Biotin-PEGm-acid | N/A | Not directly compared in cited studies | N/A | High stability; varying PEG lengths available to optimize solubility and reduce steric hindrance. |
| Photocleavable | PC-Biotin-Azide | Irradiation at 365 nm | ~15 | Variable | Light-induced cleavage offers precise temporal control. |
| Disulfide-based | Disulfide Biotin Azide | 50 mM Na2S2O4 | ~10 | Variable | Cleavage with reducing agents; may not be suitable for proteins with endogenous disulfide bonds. |
| Acid-Cleavable | Dialkoxydiphenylsilane (DADPS) | 10% Formic Acid (0.5 h) | ~25 | 143 Da | Very mild cleavage conditions; high selectivity and a small residual mass tag, beneficial for mass spectrometry.[1][2][3] |
| Acid-Cleavable | Acid Cleavable Linker | 95% Trifluoroacetic Acid | ~15 | Variable | Requires harsh acidic conditions for cleavage. |
| Base-Cleavable | Dde Biotin Azide | 2% Hydrazine | Not directly compared in cited studies | Variable | Cleavage with hydrazine; potential for side reactions with the target protein. |
Visualizing the Alternatives and Workflow
To better understand the structural differences and the experimental process, the following diagrams were generated.
Caption: Structural overview of non-cleavable and cleavable biotin-azide linkers.
Caption: Experimental workflow for dual labeling of a protein and subsequent applications.
Experimental Protocols
The following are generalized protocols for the two key steps in a typical dual-labeling experiment using a carboxylic acid-containing biotin-azide linker. Optimization will be required for specific proteins and applications.
Protocol 1: Conjugation of Biotin-Azide Linker to a Protein via NHS Ester Chemistry
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound or alternative.
-
N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare Protein: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will interfere with the reaction.
-
Prepare Linker Stock Solution: Immediately before use, dissolve the biotin-azide linker, NHS, and EDC in anhydrous DMSO to create a 10 mM stock solution of each.
-
Activation and Conjugation: a. For a typical reaction, use a 10-20 fold molar excess of the linker over the protein. b. First, activate the carboxylic acid of the linker by mixing the biotin-azide linker with equimolar amounts of NHS and EDC in DMSO. Allow this activation reaction to proceed for 15-30 minutes at room temperature. c. Add the activated linker solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by running the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Columns) or by dialysis against PBS.
-
Characterization: Determine the degree of labeling (DOL) if necessary and confirm protein integrity.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent probe) onto the azide-functionalized protein.
Materials:
-
Azide-labeled protein conjugate from Protocol 1.
-
Alkyne-functionalized detection reagent (e.g., Alkyne-Fluor 488).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).
-
Copper ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 20 mM in DMSO/water).
-
Reaction Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. For a final reaction volume of 100 µL, the final concentrations should be approximately:
-
Azide-labeled protein: 1-10 µM
-
Alkyne-probe: 25-100 µM
-
CuSO₄: 100-500 µM
-
Ligand (THPTA/TBTA): 500 µM - 2.5 mM
-
Sodium Ascorbate: 1-5 mM
-
-
Order of Addition: It is crucial to add the reagents in the correct order to avoid precipitation and to ensure the formation of the active Cu(I) catalyst. a. To your protein in buffer, add the alkyne probe. b. Add the CuSO₄ and the ligand. Mix gently. c. Initiate the reaction by adding the freshly prepared sodium ascorbate.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.
-
Purification: Purify the dually-labeled protein conjugate from excess reagents using a desalting column or dialysis as described in Protocol 1.
By carefully considering the experimental requirements, particularly the need for cleavability, researchers can select from a growing arsenal (B13267) of bifunctional linkers to achieve their dual-labeling goals effectively.
References
Unveiling Conjugation: A Guide to Confirming N-(Azido-PEG2)-N-Biotin-PEG3-acid Linkage with LC-MS/MS
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for ensuring efficacy, safety, and reproducibility. When utilizing heterobifunctional linkers like N-(Azido-PEG2)-N-Biotin-PEG3-acid, confirming the exact site of conjugation is a critical quality attribute. This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) against alternative analytical techniques, supported by detailed experimental protocols and data presentation, to definitively identify the amino acid residue modified by the linker.
The this compound linker offers the versatility of "click" chemistry via its azide (B81097) group and a biotin (B1667282) moiety for purification or detection, connected by a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance. The terminal carboxylic acid is typically activated (e.g., as an NHS ester) to react with primary amines, predominantly the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein. Here, we delve into the methodologies for verifying this covalent bond.
Comparative Analysis of Conjugation Site Confirmation Techniques
While several methods can suggest successful conjugation, LC-MS/MS stands out for its ability to pinpoint the exact location of modification at the amino acid level. The following table provides an objective comparison of common analytical techniques.
| Feature | LC-MS/MS | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | SDS-PAGE | ELISA |
| Primary Information | Precise mass measurement, determination of drug-to-antibody ratio (DAR), identification of conjugation sites, sequence verification.[1][2] | Determination of DAR, assessment of drug load distribution and heterogeneity.[1] | Detection of aggregates and fragments, confirmation of size increase upon conjugation.[1] | Estimation of molecular weight shift, assessment of purity.[1] | Confirmation of the presence of both conjugated partners, semi-quantitative.[1] |
| Specificity | High (identifies specific modified amino acids) | Moderate (separates based on hydrophobicity changes) | Low (separates based on hydrodynamic radius) | Low (separates based on molecular weight) | High (relies on specific antibody binding) |
| Sensitivity | High (femtomole to attomole range) | Moderate | Moderate | Low (microgram range) | Very High (picogram to nanogram range) |
| Quantitative Capability | Yes (relative and absolute quantification) | Yes (relative quantification of species) | Yes (relative quantification of species) | Semi-quantitative | Semi-quantitative to quantitative |
| Throughput | Moderate | High | High | High | High |
| Instrumentation Cost | High | Moderate | Moderate | Low | Moderate |
| Expertise Required | High | Moderate | Low | Low | Moderate |
Experimental Workflow for Conjugation Site Confirmation
The definitive identification of the conjugation site is achieved through a "bottom-up" proteomics approach using LC-MS/MS. This involves the enzymatic digestion of the bioconjugate into smaller peptides, which are then analyzed.
Detailed Experimental Protocol: LC-MS/MS Peptide Mapping
This protocol outlines the steps for identifying the conjugation site of this compound on a model protein (e.g., a monoclonal antibody, mAb).
1. Sample Preparation:
-
Conjugation: React the protein with the activated this compound linker according to the desired molar ratio.
-
Purification: Remove excess, unconjugated linker using size-exclusion chromatography (SEC) or dialysis.[3]
-
Denaturation, Reduction, and Alkylation:
-
To approximately 100 µg of the purified conjugate, add a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchange into a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0) using a desalting column or centrifugal filter.[1]
-
Enzymatic Digestion:
-
Add a protease, such as trypsin, at a 1:20 to 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 0.1-1%.
-
2. LC-MS/MS Analysis:
-
LC-MS/MS System: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or micro-flow liquid chromatography system with a C18 reversed-phase column.[1]
-
LC Method:
-
MS/MS Method:
-
Acquisition Mode: Data-dependent acquisition (DDA).[1] The instrument performs a full MS1 scan to detect peptide precursor ions. The most intense ions are then sequentially selected for fragmentation (MS2) via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Mass Range: Set the MS1 scan range to m/z 350-2000.
-
Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the most abundant peptides, allowing for the detection of lower abundance species.
-
3. Data Analysis:
-
Database Searching: Use a protein sequence database search engine (e.g., Mascot, Sequest, or MaxQuant) to analyze the raw MS/MS data.
-
Variable Modification: In the search parameters, specify the mass of the this compound linker as a variable modification on potential target residues (e.g., lysine and the N-terminus). The monoisotopic mass of the linker must be accurately calculated.
-
Site Localization: The software will identify peptides that have a mass corresponding to the peptide sequence plus the linker. The fragmentation (MS2) spectrum is then used to confirm the exact site of modification. The presence of a series of b- and y-ions that show a mass shift corresponding to the modified amino acid confirms the conjugation site.[2][4]
Logical Diagram for Data Interpretation
The core of the data analysis is to identify a specific mass shift on a tryptic peptide and then use fragmentation data to localize that shift to a single amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of N-(Azido-PEG2)-N-Biotin-PEG3-acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reaction specificity of N-(Azido-PEG2)-N-Biotin-PEG3-acid, a "click chemistry" reagent, with traditional amine-reactive biotinylation reagents, such as those utilizing N-hydroxysuccinimide (NHS) esters. The choice of biotinylation reagent is critical for the accuracy and reliability of downstream applications, including target identification, protein-protein interaction studies, and drug development. This guide presents the chemical principles governing the specificity of these reactions, outlines experimental protocols for their evaluation, and provides a framework for data interpretation.
Introduction: The Importance of Specific Biotinylation
Biotinylation, the covalent attachment of biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences. The high-affinity interaction between biotin and streptavidin (or avidin) enables sensitive detection and robust purification of labeled molecules. However, the specificity of the biotinylation reaction itself is paramount. Non-specific labeling of off-target molecules can lead to false-positive results, misinterpretation of biological data, and potentially confounding outcomes in drug discovery pipelines.
This compound utilizes a bioorthogonal "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach biotin to a target molecule that has been pre-functionalized with an alkyne group.[1] In contrast, traditional methods often employ NHS esters of biotin, which react with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on proteins.[2] This fundamental difference in reaction chemistry has significant implications for specificity.
Comparison of Reaction Mechanisms and Specificity
The specificity of a biotinylation reaction is determined by the reactivity of the chemical groups involved.
| Feature | This compound (Click Chemistry) | NHS-Ester Biotin Reagents (Amine-Reactive) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Nucleophilic Acyl Substitution |
| Target Functional Group | Terminal Alkyne | Primary Amines (Lysine, N-terminus) |
| Specificity | High: The azide (B81097) and alkyne groups are bioorthogonal, meaning they are largely unreactive with native functional groups found in biological systems.[3][4] | Moderate to Low: Primary amines are abundant on the surface of proteins, leading to potential labeling of multiple sites on the target protein and non-specific labeling of other proteins.[2] |
| Control of Labeling Site | High: The alkyne group can be introduced at a specific site on the target molecule through genetic or chemical means. | Low: Labeling occurs on any accessible primary amine, resulting in a heterogeneous population of biotinylated molecules. |
| Potential for Off-Target Reactions | Low: The bioorthogonal nature of the reaction minimizes side reactions with other biomolecules.[3] | High: NHS esters can react with any sufficiently nucleophilic amine, leading to off-target labeling. |
Experimental Analysis of Specificity
The specificity of a biotinylation reaction can be rigorously assessed using a combination of biochemical and mass spectrometry-based techniques.
Key Experiments for Specificity Analysis:
-
Competitive Labeling Assays: To assess on-target specificity, a competition experiment can be performed where the alkyne-modified target is incubated with the azide-biotin reagent in the presence and absence of an excess of a non-biotinylated azide-containing competitor. A significant reduction in biotinylation in the presence of the competitor indicates specific labeling.
-
Western Blot Analysis: Following biotinylation of a complex biological sample (e.g., cell lysate), western blotting with streptavidin-HRP can provide a qualitative assessment of labeling. A comparison between the azide-biotin and an NHS-ester biotin will likely show a more discrete banding pattern for the click chemistry reaction, indicative of higher specificity.
-
Quantitative Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying and quantifying biotinylated proteins and the precise sites of modification. By identifying all biotinylated peptides in a sample, one can determine the extent of on-target versus off-target labeling.
Experimental Workflow for Mass Spectrometry-Based Specificity Analysis:
The following workflow outlines a typical experiment to compare the specificity of this compound with an NHS-ester biotin reagent.
Experimental workflow for comparing biotinylation specificity.
Detailed Methodologies:
1. Protein Preparation:
-
For Click Chemistry: The target protein must be modified to contain an alkyne group. This can be achieved by metabolically incorporating an alkyne-containing amino acid analog (e.g., homopropargylglycine) or by chemically modifying a specific amino acid residue.[1]
-
For NHS-Ester Labeling: No prior modification of the protein is necessary.
2. Biotinylation Reaction:
-
This compound: The alkyne-modified protein is incubated with this compound in the presence of a copper(I) catalyst. Typical reaction conditions involve a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) oxidation state and improve reaction efficiency.[5][6] The reaction is typically performed in a biocompatible buffer (e.g., PBS) at room temperature.
-
NHS-Ester Biotin: The protein is incubated with the NHS-ester biotin reagent in a buffer with a pH of 7.2-8.5. The reaction is typically carried out at room temperature or 4°C for 30 minutes to 2 hours.
3. Sample Preparation for Mass Spectrometry:
-
After the biotinylation reaction, any unreacted reagent is removed by dialysis or gel filtration.
-
The protein sample is then subjected to proteolytic digestion (e.g., with trypsin) to generate peptides.
-
Biotinylated peptides are enriched from the complex peptide mixture using streptavidin-coated magnetic beads or agarose (B213101) resin.[7]
-
The enriched peptides are then eluted from the beads for analysis.
4. LC-MS/MS Analysis:
-
The enriched peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting data is searched against a protein database to identify the sequences of the biotinylated peptides and the specific sites of modification.
Data Presentation and Interpretation
The results from the mass spectrometry analysis can be summarized in tables to facilitate a clear comparison of the specificity of the two biotinylation methods.
Table 1: On-Target vs. Off-Target Labeling
| Reagent | Total Biotinylated Proteins Identified | On-Target Protein Biotinylated (Yes/No) | Number of Off-Target Proteins Identified |
| This compound | |||
| NHS-Ester Biotin |
This table provides a high-level overview of the specificity. A lower number of total and off-target biotinylated proteins for the azide reagent would indicate higher specificity.
Table 2: Site-Specific Labeling of Target Protein
| Reagent | Number of Biotinylation Sites Identified on Target Protein |
| This compound | |
| NHS-Ester Biotin |
This table highlights the difference in labeling patterns. The azide reagent is expected to label only the intended alkyne site, while the NHS-ester will likely label multiple lysine residues.
Table 3: Top 5 Off-Target Proteins Identified
| Reagent | Off-Target Protein 1 (Spectral Counts) | Off-Target Protein 2 (Spectral Counts) | Off-Target Protein 3 (Spectral Counts) | Off-Target Protein 4 (Spectral Counts) | Off-Target Protein 5 (Spectral Counts) |
| This compound | |||||
| NHS-Ester Biotin |
This table provides a more detailed look at the off-target binders. The spectral counts can be used as a semi-quantitative measure of the abundance of each off-target protein.
Signaling Pathways and Logical Relationships
The choice of biotinylation reagent is critical in studies of signaling pathways where precise identification of protein interactions is essential.
Comparison of biotinylation in a signaling context.
Conclusion
The specificity of this compound, based on the principles of bioorthogonal click chemistry, is inherently superior to that of traditional amine-reactive NHS-ester biotin reagents. The azide-alkyne reaction provides a highly selective method for labeling pre-functionalized molecules, minimizing off-target interactions and leading to cleaner, more reliable data. For applications demanding high specificity, such as the identification of drug targets or the mapping of protein-protein interactions in complex biological systems, the use of bioorthogonal biotinylation reagents like this compound is strongly recommended. Rigorous experimental validation using quantitative mass spectrometry is crucial to confirm the specificity of any biotinylation strategy.
References
- 1. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Chemo‐proteomics in antimalarial target identification and engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Essential Control Experiments for N-(Azido-PEG2)-N-Biotin-PEG3-acid Pull-Down Assays
For researchers, scientists, and drug development professionals utilizing N-(Azido-PEG2)-N-Biotin-PEG3-acid for pull-down assays, establishing a rigorous set of control experiments is paramount to ensure the specificity and validity of the results. This guide provides a comparative overview of essential control experiments, complete with detailed protocols and supporting data presentation, to help you confidently identify true protein-protein interactions while minimizing false positives.
The pull-down assay is a powerful in vitro technique used to isolate and identify protein-protein interactions.[1][2][3] In this specific application, a "bait" protein is functionalized with this compound, allowing for its immobilization on streptavidin-coated beads.[4] This bait-bead complex is then incubated with a cell lysate containing potential "prey" proteins. If a specific interaction occurs, the prey protein will be "pulled down" with the bait and can be subsequently identified through methods like Western blotting or mass spectrometry.[2][5]
However, non-specific binding of proteins to the beads, the biotin (B1667282), or the bait protein itself can lead to misleading results.[6][7] Therefore, a comprehensive set of controls is crucial for differentiating between genuine interactions and experimental artifacts.
Comparative Overview of Control Experiments
To ensure the reliability of your pull-down assay, a series of negative and positive controls should be performed in parallel with your main experiment. The following table summarizes the purpose and expected outcomes of these critical controls.
| Control Experiment | Purpose | Components | Expected Outcome |
| Negative Control 1: Beads Only | To identify proteins that non-specifically bind to the streptavidin-coated beads. | Streptavidin Beads + Cell Lysate (Prey) | No or minimal detection of the prey protein in the eluate. This confirms that the prey does not inherently bind to the beads. |
| Negative Control 2: Unrelated Biotinylated Protein | To control for non-specific binding to a generic biotinylated protein and the biotin moiety itself. | Streptavidin Beads + Biotinylated Control Protein (e.g., BSA) + Cell Lysate (Prey) | No or minimal detection of the prey protein in the eluate. This indicates the interaction is specific to your bait protein and not just any biotinylated molecule. |
| Negative Control 3: Bait Protein without Biotinylation | To ensure that the interaction is dependent on the immobilization of the bait protein via the biotin-streptavidin interaction. | Streptavidin Beads + Non-biotinylated Bait Protein + Cell Lysate (Prey) | No detection of the prey protein in the eluate, as the non-biotinylated bait should not be captured by the streptavidin beads. |
| Positive Control: Known Interaction Partner | To validate the experimental setup and confirm that the assay is capable of detecting a known interaction. | Streptavidin Beads + Biotinylated Bait Protein + Purified Known Interacting Prey Protein | Strong detection of the known interacting prey protein in the eluate. This confirms that the bait protein is properly folded and functional after biotinylation and immobilization. |
| Experimental Sample | To test the interaction between the bait and putative prey protein(s). | Streptavidin Beads + Biotinylated Bait Protein + Cell Lysate (Prey) | Detection of the specific prey protein(s) in the eluate, indicating a potential interaction with the bait protein. |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of a pull-down assay with the recommended controls and a generic signaling pathway that can be investigated using this technique.
Caption: Workflow of a biotin pull-down assay with controls.
Caption: A generic signaling pathway investigated by pull-down.
Detailed Experimental Protocols
Here are the detailed methodologies for the key experiments.
1. Biotinylation of Bait Protein with this compound
This protocol assumes your bait protein has been engineered to contain an alkyne group for click chemistry-mediated biotinylation.
-
Reagents:
-
Purified bait protein with an alkyne group (e.g., containing p-azido-L-phenylalanine).
-
This compound (dissolved in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate (B8700270).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Protocol:
-
Prepare a fresh solution of the catalyst complex by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
In a microcentrifuge tube, combine your bait protein (e.g., 1 mg/mL in PBS) with a 10-fold molar excess of this compound.
-
Add the CuSO₄/THPTA complex to a final concentration of 100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Remove excess, unreacted biotinylation reagent using a desalting column or dialysis against PBS.
-
Confirm biotinylation via a dot blot using streptavidin-HRP or by mass spectrometry.
-
2. Pull-Down Assay: General Protocol
-
Reagents:
-
Streptavidin-coated magnetic beads.
-
Biotinylated bait protein.
-
Cell lysate containing prey proteins.
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., 2 mM Biotin in PBS or SDS-PAGE sample buffer).
-
-
Protocol:
-
Bead Preparation: Resuspend the streptavidin beads and transfer the desired amount to a new tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant.[8] Wash the beads three times with Binding/Wash Buffer.[8]
-
Bait Immobilization: Resuspend the washed beads in Binding/Wash Buffer and add the biotinylated bait protein. Incubate for 30-60 minutes at room temperature with gentle rotation.[2]
-
Washing: Pellet the beads using the magnetic rack, discard the supernatant, and wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.
-
Pre-clearing Lysate (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with streptavidin beads alone for 1 hour at 4°C.[9] Pellet the beads and use the supernatant (pre-cleared lysate) for the pull-down.
-
Interaction: Resuspend the bait-immobilized beads in the pre-cleared cell lysate. Incubate for 1-3 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (3-5 times) with ice-cold Binding/Wash Buffer. To increase stringency, the salt concentration (e.g., NaCl) in the wash buffer can be increased.[6]
-
Elution: Resuspend the beads in Elution Buffer. Incubate for 5-10 minutes at room temperature (for competitive elution with free biotin) or boil for 5-10 minutes (for elution with SDS-PAGE sample buffer).
-
Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the eluate by SDS-PAGE, Western blotting, or mass spectrometry.
-
3. Control Experiment Protocols
-
Negative Control 1 (Beads Only): Follow the general pull-down protocol, but in step 2, add only Binding/Wash Buffer to the beads instead of the biotinylated bait protein. Proceed with the addition of cell lysate and subsequent steps.
-
Negative Control 2 (Unrelated Biotinylated Protein): In step 2 of the general protocol, use a biotinylated control protein (e.g., biotinylated BSA) at the same concentration as your bait protein.
-
Negative Control 3 (Non-biotinylated Bait): In step 2, add the non-biotinylated version of your bait protein to the beads.
-
Positive Control (Known Interaction): If using a purified known interactor, add it to the immobilized bait in step 5 instead of the cell lysate. If the known interactor is within a cell lysate, ensure the lysate is from a source known to express both proteins.
By systematically performing these control experiments, you can confidently interpret your pull-down assay results and publish your findings with high certainty. These controls are essential for distinguishing specific protein-protein interactions from non-specific binding events, a critical step in elucidating cellular pathways and advancing drug discovery.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. bioclone.net [bioclone.net]
- 3. Pull-Down Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. synapsewaves.com [synapsewaves.com]
- 5. Principle and Protocol of Pull-down Technology - Creative BioMart [creativebiomart.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
Trifunctional Crosslinkers in Proteomics: A Comparative Guide
In the rapidly advancing field of proteomics, the study of protein-protein interactions (PPIs) is crucial for understanding cellular function and disease mechanisms. Chemical cross-linking mass spectrometry (CXMS) has emerged as a powerful technique to capture these interactions and provide structural insights. While traditional bifunctional crosslinkers have been instrumental, trifunctional crosslinkers are gaining prominence due to their enhanced capabilities in enriching cross-linked peptides from complex biological samples. This guide provides a comparative overview of trifunctional crosslinkers, with a focus on "Leiker," a notable example, and presents supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Enhancing PPI identification with Trifunctional Design
Trifunctional crosslinkers typically possess three key features: two reactive groups for covalently linking amino acid residues (commonly lysines), and a third functional handle, such as a biotin (B1667282) tag, for affinity purification.[1] This design allows for the specific enrichment of cross-linked peptides, which are often low in abundance, from a complex mixture of non-cross-linked peptides, thereby significantly improving the sensitivity and selectivity of CXMS experiments.[1]
A prime example of such a reagent is Leiker , a lysine-targeted, enrichable, and isotopically encodable trifunctional crosslinker.[2][3] Leiker features two N-hydroxysuccinimide (NHS) ester reactive groups, a biotin tag for streptavidin-based affinity purification, and a chemical cleavage site that allows for the release of the cross-linked peptides after enrichment, leaving the biotin tag behind to avoid interference in subsequent mass spectrometry analysis.[2][4] Furthermore, its spacer arm can be isotopically labeled (e.g., with deuterium), enabling quantitative CXMS studies to compare protein conformational states or interaction dynamics under different conditions.[2][4]
Performance Comparison: Leiker vs. Bifunctional Crosslinkers
Experimental data demonstrates the superior performance of trifunctional crosslinkers like Leiker compared to traditional bifunctional crosslinkers such as BS³ (bis(sulfosuccinimidyl)suberate).
Quantitative Data Summary
| Feature | Leiker (Trifunctional) | BS³ (Bifunctional) | Sample Type | Reference |
| Number of Inter-linked Peptide Pairs Identified | >160 | 1 (in 100-fold diluted sample) | Protein standards in E. coli lysate | [2] |
| Number of Inter-linked Lysine Pairs Identified | 3130 | 394 | E. coli Lysate | [2][5] |
| Number of Protein-Protein Interactions (PPIs) Identified | 677 | Not explicitly stated for direct comparison | E. coli Lysate | [2] |
| Number of Inter-linked Lysine Pairs Identified | 893 | 39 | C. elegans Lysate | [2][5] |
| Number of Protein-Protein Interactions (PPIs) Identified | 121 | Not explicitly stated for direct comparison | C. elegans Lysate | [2] |
As the data indicates, Leiker consistently identifies a significantly higher number of cross-linked peptides and PPIs in complex biological lysates compared to BS³.[2][5] This is attributed to the efficient enrichment of cross-linked species, a feature lacking in conventional bifunctional crosslinkers.[2]
Experimental Protocols and Workflows
The successful application of trifunctional crosslinkers relies on a well-defined experimental workflow. The following is a generalized protocol based on the use of Leiker.
Key Experimental Protocol: Cross-linking and Enrichment using Leiker
-
Protein Cross-linking:
-
Incubate the protein sample (e.g., cell lysate, purified protein complex) with the trifunctional crosslinker (e.g., Leiker) at a specific molar ratio.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 30 minutes).
-
Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).
-
-
Protein Digestion:
-
Denature the cross-linked proteins using a denaturing agent (e.g., urea).
-
Reduce the disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using a protease (e.g., trypsin) overnight at 37°C.
-
-
Enrichment of Cross-linked Peptides:
-
Incubate the peptide mixture with streptavidin beads to capture the biotin-tagged cross-linked peptides.
-
Wash the beads extensively to remove non-cross-linked peptides.
-
-
Cleavage and Elution:
-
Cleave the cross-linked peptides from the biotin tag using a specific chemical cleavage agent (the composition of which depends on the cleavable linker design of the trifunctional crosslinker).
-
Collect the eluted, enriched cross-linked peptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
Use specialized software to identify the cross-linked peptide pairs and map the protein-protein interactions.[1]
-
Experimental Workflow Diagram
Signaling Pathway and Logical Relationship Diagrams
Trifunctional crosslinkers are instrumental in elucidating the architecture of protein complexes involved in various signaling pathways. The following diagram illustrates a hypothetical signaling cascade where a trifunctional crosslinker could be used to identify interactions between key protein components.
In this hypothetical pathway, a trifunctional crosslinker could be applied to a cell lysate to capture and identify "Interaction 1" between the Receptor and Adaptor 1, "Interaction 2" between Adaptor 1 and Kinase 1, and "Interaction 3" between Kinase 2 and the Effector Protein. The ability to enrich for these specific cross-linked pairs would be critical in deciphering the protein network.
Conclusion
Trifunctional crosslinkers represent a significant advancement in the field of proteomics, offering enhanced sensitivity and specificity for the identification of protein-protein interactions. The ability to enrich for cross-linked peptides from complex mixtures, as demonstrated by reagents like Leiker, allows for a more comprehensive mapping of protein interaction networks.[1][2] For researchers and drug development professionals, the adoption of trifunctional crosslinking workflows can provide deeper insights into cellular mechanisms and aid in the identification of novel therapeutic targets. The detailed protocols and comparative data presented in this guide serve as a valuable resource for implementing this powerful technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 3.  Trifunctional Cross-Linker for Mapping Protein-Protein Interaction Networks and Comparing Protein Conformational States | THE LEI GROUP [chem.pku.edu.cn]
- 4. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N-(Azido-PEG2)-N-Biotin-PEG3-acid proper disposal procedures
Proper disposal of N-(Azido-PEG2)-N-Biotin-PEG3-acid is essential for laboratory safety and environmental protection. Due to its azide (B81097) functional group, this compound requires specific handling procedures to mitigate risks of toxicity and explosion. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to ensure the safe management and disposal of this chemical.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the primary hazards associated with this compound, which are primarily dictated by its azide component.
| Hazard Information & Safety Measures | Description |
| Primary Hazards | High Acute Toxicity : Azide compounds are highly toxic if ingested, inhaled, or absorbed through the skin, acting similarly to cyanide by inhibiting cytochrome oxidase.[1] Explosion Hazard : Azides can react with heavy metals (e.g., lead, copper, silver in plumbing) to form highly shock-sensitive and explosive metal azides.[1][2][3] Mixing with acids can produce highly toxic and explosive hydrazoic acid.[1][4] |
| Personal Protective Equipment (PPE) | Eye Protection : Wear safety goggles with side shields or splash goggles.[3] Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. For highly toxic azides, using Silver Shield™ gloves under nitrile gloves is recommended.[3] Body Protection : A lab coat must be worn. For reactions with potentially explosive azides, a blast shield is necessary.[3] |
| Handling Precautions | Work in a well-ventilated area, preferably a chemical fume hood.[1][5] Use plastic or glass spatulas and equipment; DO NOT USE METAL SPATULAS or other metal utensils to handle azides.[4][5] Avoid contact with acids, heavy metals, and halogenated solvents.[4] |
| First Aid Measures | Inhalation : Move to fresh air immediately. If breathing is difficult, provide respiratory support.[2][6] Skin Contact : Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of soap and water.[2][6] Eye Contact : Flush eyes with large amounts of water for at least 15 minutes, holding eyelids open.[6] Ingestion : Wash out the mouth with water. Do not induce vomiting.[6] In all cases of exposure, seek immediate medical attention. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for safe disposal of this compound.
Step-by-Step Disposal Protocol
Adherence to the following protocol is mandatory for the safe disposal of this compound and associated waste materials.
Step 1: Prepare for Waste Collection
-
Consult Institutional Guidelines : Before beginning, review your institution's specific Environmental Health & Safety (EHS) protocols for hazardous waste.
-
Gather PPE : Put on all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Prepare a Waste Container : Obtain a designated hazardous waste container. This container must be non-metallic , such as polypropylene (B1209903) or polyethylene, to prevent the formation of explosive metal azides.[1] Ensure the container has a secure, tight-fitting lid.
Step 2: Waste Segregation and Collection
-
Separate Waste Streams : Azide-containing waste must be collected separately from other chemical waste streams, especially acidic waste.[4]
-
Solid Waste :
-
Collect any solid waste contaminated with this compound (e.g., unused product, contaminated pipette tips, gloves, absorbent paper) in the designated non-metallic solid waste container.[7]
-
Do not include any sharps or metal objects.
-
-
Aqueous/Liquid Waste :
-
Labeling :
-
Clearly label the waste container with "HAZARDOUS WASTE" and "AZIDE COMPOUND".[4]
-
List all chemical constituents and their approximate concentrations on the label.
-
Step 3: Interim Waste Storage
-
Secure the Container : Ensure the lid on the waste container is tightly sealed.
-
Designated Storage Area : Store the container in a cool, dry, designated satellite accumulation area.[1]
-
Segregate from Incompatibles : The storage location must be away from incompatible materials such as acids, heavy metals and their salts, and halogenated solvents.[4]
Step 4: Final Disposal
-
Professional Disposal : The ultimate disposal of azide-containing waste must be handled by trained professionals.
-
Contact EHS : Arrange for the collection of the waste container through your institution's EHS department or a licensed hazardous waste disposal company.[2] Do not attempt to dispose of the material through standard trash or sewer systems.
Spill Response Protocol
In the event of a spill, prompt and correct action is critical to ensure safety.
Small Spills (within a chemical fume hood)
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Containment : Cover the spill with an absorbent material (e.g., vermiculite (B1170534) or chemical absorbent pads).
-
Cleaning :
-
Disposal : Collect all contaminated absorbent materials and cleaning supplies as solid azide waste, following the disposal protocol above.[5]
Large Spills (or any spill outside a fume hood)
-
Evacuate : Immediately vacate the laboratory.
-
Alert : Notify your supervisor and your institution's EHS office immediately.[1]
-
Isolate : Prevent entry into the affected area.
-
Professional Cleanup : Do not attempt to clean up a large spill yourself. Allow trained emergency personnel to handle the decontamination.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
